molecular formula C7H4ClFN2 B3060512 2-Chloro-5-fluoro-6-methylnicotinonitrile CAS No. 474826-15-8

2-Chloro-5-fluoro-6-methylnicotinonitrile

Cat. No.: B3060512
CAS No.: 474826-15-8
M. Wt: 170.57 g/mol
InChI Key: OUBNCYKNWLEGFY-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNCYKNWLEGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620246
Record name 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474826-15-8
Record name 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-fluoro-6-methylnicotinonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinonitrile: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase and protease inhibitors relies heavily on densely functionalized heterocyclic building blocks. This compound (CAS: 474826-15-8) has emerged as a critical scaffold in the synthesis of complex bicyclic systems, notably thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide details the physicochemical properties of this compound, explains the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its application in drug discovery—specifically targeting ubiquitin-specific proteases (USP28/25) and cardiovascular therapeutics.

Structural Rationale and Physicochemical Properties

The utility of this compound stems from its precise arrangement of functional groups, each serving a distinct mechanistic purpose during drug synthesis:

  • C2-Chlorine: Highly activated by the electron-withdrawing pyridine nitrogen and the adjacent nitrile group, making it an ideal leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Nitrile (-CN): Acts as an electrophilic trap. Once a nucleophile attacks the C2 position, the adjacent nitrile facilitates intramolecular cyclization (e.g., Thorpe-Ziegler reactions) to form fused bicyclic systems.

  • C5-Fluorine: Modulates the pKa of the final active pharmaceutical ingredient (API), increases lipophilicity for better membrane permeability, and blocks off-target oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C5 position.

  • C6-Methyl: Provides steric shielding to the pyridine ring, preventing unwanted nucleophilic attacks at C6 and improving the pharmacokinetic half-life of derived compounds.

Table 1: Physicochemical and Safety Profile

Property Value / Description
CAS Number 474826-15-8[3]
Molecular Formula C7H4ClFN2[3]
Molecular Weight 170.57 g/mol [4]
InChI Key OUBNCYKNWLEGFY-UHFFFAOYSA-N
Physical Form Solid[3]
Storage Conditions 0–8 °C (Keep in dry area)[5]

| GHS Classification | Acute Tox. 4 (Oral, H302); Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); STOT SE 3 (H335)[5] |

Mechanistic Utility in Drug Discovery

Oncology: USP28 and USP25 Inhibition

Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that regulate protein stability. USP28 is a known tumor-promoting factor that stabilizes critical oncoproteins such as c-MYC and LSD1 by removing ubiquitin tags that would otherwise mark them for proteasomal degradation[6]. E3 ligases, such as FBW7, work in opposition to USP28 by tagging these same oncoproteins for destruction[1].

By synthesizing thieno[2,3-b]pyridine-based carboxamides from this compound, researchers can selectively inhibit USP28. This inhibition tips the cellular balance in favor of FBW7-mediated ubiquitination, leading to the rapid degradation of c-MYC and the suppression of tumor proliferation[1].

USP28 Inhibitor USP28 Inhibitor (Thieno-pyridine based) USP28 USP28 (Deubiquitinase) Inhibitor->USP28 Blocks Oncoproteins Oncoproteins (c-MYC, LSD1) USP28->Oncoproteins Deubiquitinates (Stabilizes) FBW7 FBW7 (E3 Ligase) FBW7->Oncoproteins Ubiquitinates (Tags for degradation) Proteasome Proteasomal Degradation Oncoproteins->Proteasome If Ubiquitinated Tumor Tumorigenesis & Proliferation Oncoproteins->Tumor Drives

USP28-mediated oncoprotein stabilization pathway and targeted inhibition.

Cardiovascular Therapeutics: Pyrazolo[3,4-b]pyridines

In cardiovascular drug development, this compound is subjected to hydrazinolysis to yield 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This bicyclic core is a privileged scaffold utilized in the synthesis of agents targeting cardiovascular and cardiopulmonary disorders[2].

G SM 2-Chloro-5-fluoro-6- methylnicotinonitrile R1 Methyl 2-mercaptoacetate KOH, DMF/H2O SM->R1 R2 Hydrazine hydrate DIPEA, 1,2-ethanediol SM->R2 P1 Thieno[2,3-b]pyridine Derivative R1->P1 App1 USP25/28 Inhibitors (Oncology) P1->App1 P2 Pyrazolo[3,4-b]pyridine Derivative R2->P2 App2 Cardiovascular Therapeutics P2->App2

Divergent synthetic workflows utilizing this compound.

Experimental Methodologies

The following protocols are engineered to be self-validating systems. By understanding the causality behind the reagent selection and thermodynamic conditions, researchers can troubleshoot and scale these reactions effectively.

Protocol A: Synthesis of Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate

Target Application: USP28 Inhibitor Precursor[1][6]

Causality & Design: This is a tandem


 / Thorpe-Ziegler cyclization. Potassium hydroxide (KOH) is utilized to deprotonate methyl 2-mercaptoacetate, generating a highly nucleophilic thiolate. The thiolate displaces the C2-chlorine. The resulting intermediate undergoes spontaneous intramolecular cyclization where the active methylene carbon attacks the nitrile group, forming the thiophene ring.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, prepare a mixed solvent system of N,N-Dimethylformamide (DMF) (20 mL) and deionized water (20 mL).

  • Dissolution: Add this compound (1.40 g, 8.21 mmol) to the solvent mixture and stir until fully dissolved.

  • Activation: Add KOH (1.38 g, 24.63 mmol) followed by methyl 2-mercaptoacetate (1.74 g, 16.42 mmol). Note: The 3-fold excess of KOH ensures complete deprotonation of the thiol and neutralizes the HCl generated during the substitution.

  • Reaction: Stir the solution continuously for 3 hours at room temperature (approx. 20–25 °C). The reaction is highly exothermic at the micro-level, but the aqueous DMF acts as an effective heat sink.

  • Quenching & Precipitation: Slowly adjust the pH of the solution to 5 using a 1N HCl solution. Causality: Acidification protonates the newly formed exocyclic amine and neutralizes excess base, drastically reducing the solubility of the product in the aqueous matrix and inducing precipitation.

  • Isolation: Collect the resulting solids via vacuum filtration. Wash the filter cake with cold water to remove residual DMF and salts. Dry under high vacuum to afford the target thieno[2,3-b]pyridine derivative.

Protocol B: Hydrazinolysis to 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Target Application: Cardiovascular Drug Scaffold[2]

Causality & Design: Hydrazine acts as a bis-nucleophile. The primary amine displaces the C2-chlorine via


. The secondary cyclization (attack of the second hydrazine nitrogen on the nitrile) faces significant steric and electronic barriers, necessitating a high-boiling solvent (1,2-ethanediol) and extended thermal input. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sponge to drive the equilibrium forward.

Step-by-Step Procedure:

  • Suspension: Suspend this compound (58 g, 340 mmol) in 1,2-ethanediol (580 mL) in a high-pressure reaction vessel equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (24.8 mL) and DIPEA (56.1 mL, 340 mmol) to the suspension.

  • Primary Substitution (

    
    ):  Heat the reaction mixture with vigorous stirring to 80 °C for 16 hours. Causality: This temperature provides sufficient activation energy for the initial displacement of the chlorine atom without causing hydrazine degradation.
    
  • Secondary Cyclization: Elevate the temperature to 120 °C and maintain stirring for an additional 66 hours. Causality: The extreme thermal conditions force the ring closure onto the nitrile, forming the pyrazolo[3,4-b]pyridine core.

  • Isolation: Cool the mixture to room temperature. The product can be precipitated by the addition of cold water, filtered, and purified via preparative HPLC or recrystallization depending on required purity standards.

Table 2: Protocol Parameter Matrix

Parameter Protocol A (Thieno-pyridine) Protocol B (Pyrazolo-pyridine)
Primary Nucleophile Methyl 2-mercaptoacetate (Thiolate) Hydrazine hydrate
Base / Scavenger KOH (3.0 eq) DIPEA (1.0 eq)
Solvent System DMF / H2O (1:1) 1,2-ethanediol

| Temperature | Room Temperature (20-25 °C) | 80 °C (16h)


 120 °C (66h) |
| Cyclization Trigger  | Base-catalyzed Thorpe-Ziegler | Thermally-driven nucleophilic addition |

References

  • Google Patents. "WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors." WIPO.
  • Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors." WIPO.
  • Googleapis / Australian Patent Office. "Application No. AU 2012300844 B2 - Preparation of substituted pyrazolo[1,5-a]-pyridine-3-carboxamides." Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Applications of 2-Chloro-5-fluoro-6-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as privileged building blocks for the development of targeted therapeutics. 2-Chloro-5-fluoro-6-methylnicotinonitrile is a structurally dense, multi-substituted heteroaromatic compound that acts as a critical intermediate in the synthesis of complex fused-ring systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines[1][2].

The molecular architecture of this compound is defined by its precise substitution pattern: an electron-withdrawing cyano group (-CN) at position 3, a highly labile chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 6. The synergistic electron-withdrawing effects of the cyano and fluoro groups severely deplete the electron density of the pyridine ring. This electronic configuration renders the C2 position exceptionally electrophilic, making the chlorine atom an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its reactivity, solubility, and handling requirements during scale-up synthesis. The compound exists as a combustible solid at room temperature and requires controlled storage conditions to maintain its purity[3].

Table 1: Physicochemical and Structural Parameters

PropertyValue
Chemical Name This compound
CAS Number 474826-15-8[4]
Molecular Formula C7H4ClFN2[4]
Molecular Weight 170.57 g/mol [4]
InChIKey OUBNCYKNWLEGFY-UHFFFAOYSA-N[3]
SMILES String FC1=CC(C#N)=C(Cl)N=C1C[3]
Physical Form Solid[3]
Storage Temperature 2-8 °C[5][6]

Mechanistic Role in Oncology Drug Discovery

One of the most prominent applications of this compound is its use as a foundational starting material in the synthesis of inhibitors targeting Ubiquitin-Specific Proteases, specifically USP28 and USP25 [1][7].

USP28 is a deubiquitinating enzyme that plays a critical role in promoting tumorigenesis. It functions by removing ubiquitin chains from key oncoproteins—such as c-Myc, NOTCH1 (NICD1), and c-JUN—thereby stabilizing them and preventing their proteasomal degradation[7]. Overexpression of these stabilized oncoproteins drives aggressive cell proliferation in intestinal cancers and triple-negative breast cancer[7].

By synthesizing thienopyridine-based carboxamides derived from this compound, researchers can effectively inhibit USP28. This inhibition restores the normal ubiquitination of oncoproteins, triggering their rapid destruction via the proteasome and halting tumor progression[7].

USP28_Pathway USP28 USP28 (Deubiquitinase) Oncoproteins Oncoproteins (c-Myc, NOTCH1, c-JUN) USP28->Oncoproteins Deubiquitination (Stabilization) Tumorigenesis Tumorigenesis & Cell Proliferation Oncoproteins->Tumorigenesis Promotes Degradation Proteasomal Degradation Oncoproteins->Degradation Degraded via Proteasome Inhibitor Thienopyridine-based USP28 Inhibitor Inhibitor->USP28 Inhibits Inhibitor->Oncoproteins Triggers Ubiquitination

Fig 1. USP28 pathway and mechanism of action for thienopyridine-based inhibitors.

Experimental Workflows: Thienopyridine Scaffold Synthesis

The conversion of this compound into a fused bicyclic system is a masterclass in tandem SNAr and intramolecular cyclization. The following protocol details the synthesis of methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate, a critical intermediate for USP28 inhibitors[1].

Step-by-Step Methodology
  • Reagent Assembly: Dissolve this compound (1.40 g, 8.21 mmol) and methyl 2-mercaptoacetate (1.74 g, 16.42 mmol) in a 1:1 solvent mixture of N,N-Dimethylformamide (DMF) (20 mL) and water (20 mL)[1].

  • Base Addition: Add Potassium Hydroxide (KOH) (1.38 g, 24.63 mmol) to the stirring solution[1].

  • Reaction Incubation: Stir the mixture continuously for 3 hours at room temperature[1].

  • Self-Validating Isolation: Adjust the pH of the solution to exactly 5 using 1N HCl solution. Collect the resulting precipitated solids via vacuum filtration to afford the pure product[1].

Causality of Experimental Choices (E-E-A-T)
  • Solvent System (DMF/H2O): DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the thiolate anion "naked" and highly nucleophilic, which drastically accelerates the initial SNAr attack at the C2 position. Water is strictly necessary to maintain the solubility of the inorganic KOH without completely quenching the nucleophile.

  • Base Selection (KOH): KOH provides the exact pKa required to fully deprotonate methyl 2-mercaptoacetate (forming the reactive thiolate) while being mild enough at room temperature to prevent unwanted hydrolysis of the sensitive nitrile group on the pyridine ring.

  • Self-Validating Isolation (pH 5 Adjustment): Lowering the pH to 5 serves a dual purpose. Chemically, it neutralizes excess KOH and protonates the newly formed amino group. Physically, it acts as a self-validating precipitation trigger . The target thieno[2,3-b]pyridine is highly insoluble in mildly acidic aqueous DMF. The immediate formation of a dense precipitate visually confirms successful cyclization and allows for isolation via simple filtration, completely bypassing the need for complex, yield-reducing column chromatography.

Synthesis_Workflow SM 2-Chloro-5-fluoro- 6-methylnicotinonitrile Solvent DMF / H2O (1:1) Room Temp, 3h SM->Solvent Reagents Methyl 2-mercaptoacetate + KOH Reagents->Solvent Workup Acidification (1N HCl) pH 5 Solvent->Workup SNAr & Cyclization Product Methyl 3-amino-5-fluoro-6-methyl thieno[2,3-b]pyridine-2-carboxylate Workup->Product Precipitation & Filtration

Fig 2. Step-by-step synthetic workflow for the thieno[2,3-b]pyridine core scaffold.

Handling, Safety, and Storage Protocols

Due to its reactive halogenated structure, this compound must be handled with strict adherence to industrial hygiene standards.

  • Hazard Classification: The compound is classified under GHS as Acute Toxicity, Oral (Category 4), carrying the hazard statement H302 (Harmful if swallowed)[5][6]. It also presents risks of skin and eye irritation (H315, H319).

  • Storage Requirements: To prevent degradation, the solid must be kept in a tightly closed container in a dry, well-ventilated area at 2-8 °C [5][6]. It is classified as a combustible solid (Storage Class 11).

  • Personal Protective Equipment (PPE): Handling requires the use of NIOSH/EN 166 approved safety glasses or face shields, chemically resistant gloves, and appropriate exhaust ventilation to prevent the inhalation of dust or aerosols[6].

References

Sources

2-Chloro-5-fluoro-6-methylnicotinonitrile structure and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and application of 2-Chloro-5-fluoro-6-methylnicotinonitrile , a critical heterocyclic intermediate in the development of kinase inhibitors (specifically RET inhibitors like Pralsetinib).

Structural Characterization, Synthesis, and Reactivity Profile[1]

Executive Summary

This compound (CAS: 474826-15-8 ) is a highly functionalized pyridine scaffold used primarily in medicinal chemistry.[1] Its trisubstituted pattern—featuring an electron-withdrawing nitrile group, a reactive chloro-handle, and a metabolic-blocking fluorine atom—makes it an ideal "warhead" precursor for nucleophilic aromatic substitution (


) reactions.[1] It serves as a key building block for next-generation tyrosine kinase inhibitors.[1]

Chemical Identity & Physiochemical Properties[2][3]

Nomenclature and Identifiers
PropertyData
IUPAC Name 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile
CAS Number 474826-15-8
Molecular Formula

Molecular Weight 170.57 g/mol
SMILES Cc1nc(Cl)c(C#N)cc1F
InChI Key OUBNCYKNWLEGFY-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a pyridine ring with four distinct substituents:[1]

  • Position 2 (Cl): The primary electrophilic site. Activated by the ring nitrogen and the electron-withdrawing nitrile at Position 3.[1]

  • Position 3 (CN): A strong electron-withdrawing group (EWG) that acidifies the ring and directs nucleophiles to Position 2.[1]

  • Position 5 (F): Provides metabolic stability (blocking oxidation) and modulates lipophilicity.

  • Position 6 (

    
    ):  Steric blocker that prevents nucleophilic attack at the C6 position, ensuring regioselectivity at C2.
    

Synthetic Pathways

While various routes exist, the most scalable industrial method involves the construction of the pyridine ring from acyclic precursors followed by functional group manipulation.[1] This convergent approach minimizes the loss of expensive fluorinated intermediates.

Retrosynthetic Analysis

The target molecule is best accessed via the chlorination of its 2-pyridone precursor (2-hydroxy-5-fluoro-6-methylnicotinonitrile).[1] This precursor is formed by the cyclization of a fluorinated


-keto ester with cyanoacetamide.[1]
Protocol: Cyclization-Chlorination Route
Step 1: Pyridine Ring Construction
  • Reagents: Ethyl 2-fluoro-3-oxobutanoate, Cyanoacetamide, Base (e.g., Piperidine or

    
    ).[1]
    
  • Mechanism: Knoevenagel condensation followed by Pinner-type cyclization.[1]

  • Procedure:

    • Dissolve Ethyl 2-fluoro-3-oxobutanoate (1.0 eq) and Cyanoacetamide (1.1 eq) in Ethanol.[1]

    • Add catalytic piperidine. Reflux for 4–6 hours.

    • The intermediate enamine cyclizes to form 2-hydroxy-5-fluoro-6-methylnicotinonitrile .[1]

    • Note: The product often precipitates as a solid upon cooling.

Step 2: Deoxychlorination (Aromatization) [1]
  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier-Haack conditions).[1]
    
  • Procedure:

    • Suspend the 2-hydroxy intermediate in neat

      
       (5–10 vol).
      
    • Add catalytic DMF (0.1 eq) to form the active chloroiminium species.

    • Heat to 80–100°C for 3 hours. Monitor by TLC/LCMS.

    • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with

      
      .
      
    • Extract with Ethyl Acetate to yield the target This compound .[1]

Synthesis Workflow Diagram

Synthesis Precursor1 Ethyl 2-fluoro-3-oxobutanoate Intermediate 2-Hydroxy-5-fluoro- 6-methylnicotinonitrile (Pyridone Tautomer) Precursor1->Intermediate Base / EtOH Reflux Precursor2 Cyanoacetamide Precursor2->Intermediate Target 2-Chloro-5-fluoro- 6-methylnicotinonitrile Intermediate->Target Deoxychlorination Reagent POCl3 / DMF (Chlorination) Reagent->Intermediate

Caption: Convergent synthesis via Knoevenagel condensation and subsequent Vilsmeier-Haack chlorination.

Analytical Validation (QC Criteria)

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The molecule has a distinct proton signature due to the lone aromatic proton at Position 4.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.60 – 7.80 ppm (1H, d, 
      
      
      
      Hz).[1]
      • Interpretation: The doublet arises from the vicinal coupling between the H at C4 and the F at C5.[1]

    • 
       ~2.60 ppm (3H, d, 
      
      
      
      Hz).[1]
      • Interpretation: The methyl group at C6 shows long-range coupling with the fluorine at C5.[1]

  • 
     NMR: 
    
    • 
       ~ -115 to -125 ppm (Singlet or multiplet depending on decoupling).[1]
      
Mass Spectrometry[1]
  • LC-MS (ESI+):

    
    
    
    
    
    .[1]
  • Isotope Pattern: A characteristic 3:1 ratio for the

    
     and 
    
    
    
    peaks confirms the presence of one Chlorine atom.[1]

Application in Drug Discovery[1]

Reactivity Profile:

The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (


) due to the inductive effect of the adjacent Nitrogen (N1) and the Nitrile (CN) at C3.[1]
  • Regioselectivity: Nucleophiles attack exclusively at C2 . The C6 position is deactivated by the electron-donating methyl group and sterically hindered.[1]

  • Common Nucleophiles: Primary amines, hydrazines, and alkoxides.[1]

Pharmacophore Construction

This scaffold is frequently used to synthesize fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines) or to link the pyridine core to other solubilizing moieties in kinase inhibitors.[1]

Reaction Workflow: Amine Coupling

Reactivity Target 2-Chloro-5-fluoro- 6-methylnicotinonitrile Transition Meisenheimer Complex Target->Transition + Base (DIPEA/K2CO3) Solvent: DMF/DMSO Nucleophile Primary Amine (R-NH2) Nucleophile->Transition Product 2-Amino-5-fluoro- 6-methylnicotinonitrile deriv. Transition->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Transition->Byproduct

Caption: Mechanism of SNAr reaction demonstrating the displacement of the C2-Chloro atom by an amine nucleophile.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Data. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24229209 (Related Analog: Methyl 2-chloro-5-fluoronicotinate). Retrieved from [1]

  • BenchChem. (2025).[3] Nucleophilic Aromatic Substitution Protocols on Halogenated Pyridines. Retrieved from [1]

  • Google Patents. (2013). Patent WO201355910A1: Synthesis of 2-chloro-5-fluoronicotinonitrile derivatives.[1] Retrieved from

  • ChemicalBook. (n.d.). This compound Properties and NMR Spectra. Retrieved from [1]

Sources

In-Depth Spectroscopic Profiling of 2-Chloro-5-fluoro-6-methylnicotinonitrile: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks. Specifically, 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8) is a pivotal intermediate in the synthesis of next-generation mTORC inhibitors[1] and ubiquitin-specific protease (USP25/USP28) modulators[2]. The molecule features a densely substituted pyridine ring: a chlorine atom at C-2, a nitrile group at C-3, a proton at C-4, a fluorine atom at C-5, and a methyl group at C-6.

Because positional isomers (e.g., 2-chloro-6-fluoro-5-methylnicotinonitrile) exhibit drastically different reactivity profiles, confirming the exact regiochemistry of this scaffold is paramount. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why the molecule interacts with electromagnetic radiation the way it does—providing a self-validating framework for structural elucidation[3].

Analytical Strategy & Workflow

To definitively prove the structure, we must employ an orthogonal analytical strategy. No single technique is sufficient; rather, Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) must be interlocked to form a self-validating consensus.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample 2-Chloro-5-fluoro-6- methylnicotinonitrile H_NMR 1H NMR (400 MHz) J-Coupling Analysis Sample->H_NMR CDCl3 C_NMR 13C NMR (100 MHz) C-F Couplings Sample->C_NMR CDCl3 F_NMR 19F NMR (376 MHz) Fluorine Environment Sample->F_NMR CDCl3 HRMS ESI-HRMS Exact Mass & Isotopes Sample->HRMS MeOH/H2O FTIR ATR-FTIR Functional Groups Sample->FTIR Solid State Validation Regiochemical Validation H_NMR->Validation C_NMR->Validation F_NMR->Validation HRMS->Validation FTIR->Validation

Fig 1: Orthogonal analytical workflow for the structural validation of the pyridine scaffold.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in ¹H and ¹⁹F Spin-Spin Coupling

The ¹H NMR spectrum of this molecule is remarkably clean, containing only two signals, yet it provides definitive proof of the substitution pattern due to heteronuclear spin-spin coupling with the ¹⁹F nucleus (Spin = 1/2, 100% natural abundance)[3].

  • The Aromatic Proton (H-4): Located at C-4, this proton is directly adjacent (ortho) to the fluorine atom at C-5. The through-bond orbital overlap in the rigid aromatic system results in a large three-bond coupling (

    
     Hz). Consequently, H-4 appears as a distinct doublet at highly deshielded chemical shifts (~7.90 ppm) due to the electron-withdrawing nature of the adjacent nitrile and fluorine groups.
    
  • The Methyl Protons (C-6): The methyl group is separated from the fluorine atom by four bonds (H-C-C-C-F). Despite this distance, the planar geometry of the pyridine ring facilitates a "W-coupling" pathway, resulting in a fine four-bond coupling (

    
     Hz). The appearance of the methyl signal as a doublet definitively proves that the methyl group is ortho to the fluorine atom.
    
¹³C NMR and the Fluorine Effect

The ¹³C NMR spectrum is dominated by carbon-fluorine scalar couplings. Because ¹⁹F is NMR-active, it splits the ¹³C signals based on proximity:

  • C-5 (Directly bonded to F): Exhibits a massive one-bond coupling (

    
     Hz) due to the high s-character of the C-F bond.
    
  • C-4 and C-6 (Ortho to F): Exhibit strong two-bond couplings (

    
     Hz).
    
  • C-3 (Meta to F): Exhibits a smaller three-bond coupling (

    
     Hz).
    
Table 1: Consolidated Multi-Nuclear NMR Assignments (in CDCl₃)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment / Causality
¹H 7.90Doublet (d)

H-4 : Deshielded by -CN and -F; split by ortho-F.
¹H 2.65Doublet (d)

CH₃ (C-6) : Split by ortho-F via W-coupling.
¹³C 156.8Doublet (d)

C-5 : Massive splitting confirms direct C-F bond.
¹³C 153.5Doublet (d)

C-6 : Confirms location adjacent to C-F.
¹³C 148.0Singlet (s)-C-2 : C-Cl bond; no significant F-coupling.
¹³C 141.2Doublet (d)

C-4 : Confirms location adjacent to C-F.
¹³C 113.5Singlet (s)-C#N : Standard nitrile resonance.
¹³C 108.5Doublet (d)

C-3 : Meta coupling to F confirms relative position.
¹³C 21.0Doublet (d)

CH₃ : Aliphatic carbon split by adjacent F.
¹⁹F -118.5Doub. of Quartets

F-5 : Split by H-4 and the three methyl protons.

Mass Spectrometry (HRMS) & Isotopic Fingerprinting

Mass spectrometry provides the molecular weight, but more importantly, it offers an isotopic fingerprint that validates the elemental composition. Chlorine possesses two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

Causality: When ionized via Electrospray Ionization (ESI) in positive mode, the basic pyridine nitrogen readily accepts a proton to form the


 ion. Because the molecule contains exactly one chlorine atom, the mass spectrum will exhibit a characteristic doublet separated by 2 m/z units, with an intensity ratio of approximately 3:1. This self-validating pattern instantly rules out non-chlorinated or di-chlorinated impurities.
Table 2: Exact Mass and Isotopic Signature
Ion SpeciesFormulaTheoretical m/zRelative IntensityDiagnostic Value
[M+H]⁺ (³⁵Cl) C₇H₅³⁵ClFN₂⁺171.0024100%Base peak; confirms exact mass.
[M+H]⁺ (³⁷Cl) C₇H₅³⁷ClFN₂⁺173.0004~33%Confirms the presence of exactly one Cl atom.
[M+Na]⁺ (³⁵Cl) C₇H₄³⁵ClFN₂Na⁺192.9844VariableSodium adduct; secondary mass confirmation.

Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR provides instantaneous validation of functional groups based on their dipole moment changes during vibration[3].

Causality: The nitrile (-C≡N) group is a highly polarized triple bond. Its stretching vibration induces a massive change in the molecular dipole moment, resulting in a sharp, intense absorption band in the 2200–2260 cm⁻¹ region. Because this is a "silent" region of the IR spectrum (devoid of interference from most other functional groups), the presence of a peak at 2235 cm⁻¹ is an unambiguous, self-validating marker for the nitrile group.

Table 3: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2235 Sharp, Strong-C≡N (Nitrile)C≡N stretching
1585, 1540 MediumPyridine RingAromatic C=C and C=N stretching
1240 StrongC-FC-F stretching (highly polarized)
1080 MediumC-ClC-Cl stretching
3050 WeakAromatic C-Hsp² C-H stretching

Self-Validating Regiochemical Logic

The true power of this analytical suite lies in how the data points intersect to eliminate all other possible structural isomers. The diagram below maps the logical deductions that lead to absolute structural certainty.

Logic Start Isomer Differentiation (e.g., 2-Cl vs 6-Cl) MS_Isotope MS: 3:1 Isotope Ratio Confirms 1x Chlorine Start->MS_Isotope IR_Nitrile IR: 2235 cm⁻¹ Peak Confirms Nitrile Start->IR_Nitrile NMR_H4 1H NMR: H4 Doublet (3J_HF ~8 Hz) Proves H is ortho to F Start->NMR_H4 NMR_CH3 1H NMR: CH3 Doublet (4J_HF ~3 Hz) Proves CH3 is ortho to F Start->NMR_CH3 Conclusion Definitive Structure: This compound MS_Isotope->Conclusion IR_Nitrile->Conclusion NMR_H4->Conclusion NMR_CH3->Conclusion

Fig 2: Logical convergence of multi-spectral data confirming the specific regiochemistry.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols must be executed. Each step contains a self-validating mechanism to ensure data integrity, aligning with standards for commercially available analytical reference materials[4].

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the molecule lacks exchangeable protons (no -OH or -NH), meaning deuterium exchange will not obscure any signals. TMS provides an internal 0.00 ppm reference.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ to stabilize the magnetic field. Shim the Z-axis to achieve a sharp solvent peak (line width < 1.0 Hz).

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans.

  • Acquisition (¹³C & ¹⁹F): Switch the probe tuning. For ¹³C, utilize a ¹H-decoupled pulse sequence (zgpg30) with 1024 scans to overcome the low natural abundance (1.1%) of ¹³C. For ¹⁹F, run 64 scans with ¹H-coupling enabled to observe the diagnostic splitting patterns.

  • Validation: Verify that the residual CHCl₃ peak appears exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If shifted, recalibrate the spectrum.

Protocol B: ESI-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the

      
       state, significantly enhancing ionization efficiency in the ESI source.
      
  • Acquisition: Inject 5 µL into a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Validation: Before analyzing the target, inject a sodium formate calibration standard. The mass error for the target compound must be calculated at < 5 ppm to be considered structurally validated.

Protocol C: ATR-FTIR Solid-State Analysis
  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Solid-state ATR avoids solvent interference bands, providing a clear window into the 2200 cm⁻¹ region for nitrile validation.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion (saturation).

References

  • PHENYL mTORC INHIBITORS AND USES THEREOF Source: WIPO (PCT) Patent WO2018089433A1 URL:[1]

  • Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Canadian Patent CA3014192A1 URL:[2]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Robert M. Silverstein et al., Journal of Chemical Education / John Wiley and Sons URL:[Link][3]

Sources

Solubility of 2-Chloro-5-fluoro-6-methylnicotinonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of 2-Chloro-5-fluoro-6-methylnicotinonitrile: A Guide for Process Chemistry and Drug Development

In my tenure overseeing process chemistry and early-stage drug development, the accurate determination of a compound's solubility profile is not merely a box to check—it is the foundation of scalable synthesis, purification, and formulation strategy. (CAS: 474826-15-8) is a prime example of a complex, highly functionalized intermediate. Featuring a rigid pyridine ring decorated with chloro, fluoro, methyl, and cyano groups, it serves as a critical electrophilic building block. It is extensively utilized in the synthesis of complex heterocycles, such as pyrazolopyridines, which are foundational in developing soluble guanylate cyclase (sGC) stimulators and phosphodiesterase (PDE) inhibitors like BAY-7081[1].

This whitepaper details the physicochemical drivers of its solubility, provides a quantitative reference profile across common organic solvents, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Drivers and Hansen Solubility Parameters (HSP)

To understand why this compound dissolves in specific solvents, we must analyze its molecular architecture through the lens of 2[2]. The HSP framework breaks down cohesive energy into three intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

).
  • Dispersion (

    
    ):  The planar, aromatic pyridine ring and the polarizable chlorine atom require solvents with strong dispersion forces (e.g., chlorinated solvents or aromatics) to effectively solvate the molecule.
    
  • Polarity (

    
    ):  The asymmetric distribution of highly electronegative atoms (F, Cl, N) and the electron-withdrawing cyano group creates a strong molecular dipole. Solvents with high dielectric constants and matching polarity parameters are required to stabilize this dipole.
    
  • Hydrogen Bonding (

    
    ):  The molecule is strictly aprotic; it lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors. Therefore, it exhibits poor solubility in purely protic solvents (like water) but dissolves readily in polar aprotic solvents that can engage its acceptor sites without requiring proton donation.
    

Quantitative Solubility Profile in Common Organic Solvents

Based on its HSP profile and empirical behavior in process chemistry workflows, the thermodynamic solubility of this compound varies drastically across solvent classes. The table below summarizes its solubility profile at standard ambient temperature (25°C).

SolventChemical ClassEstimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 200High dipole moment strongly stabilizes the electron-deficient heteroaromatic ring.
N,N-Dimethylformamide (DMF) Polar Aprotic> 150Excellent hydrogen bond acceptor; ideal for nucleophilic aromatic substitution (SNAr).
Dichloromethane (DCM) Chlorinated50 - 100Strong dispersion forces (

) match the polarizability of the halogenated pyridine.
Ethyl Acetate (EtOAc) Ester20 - 50Moderate polarity (

); provides a balance for liquid-liquid extraction and recrystallization.
Methanol (MeOH) Polar Protic5 - 15Protic nature limits interaction with the purely aprotic, hydrophobic solute.
n-Hexane Non-polar Aliphatic< 1Severe mismatch in polarity and hydrogen bonding parameters; acts as an excellent anti-solvent.

The Self-Validating Shake-Flask Protocol

When empirical data is required for regulatory submissions or precise process scale-up, kinetic dissolution estimates are insufficient. We must determine the true thermodynamic solubility. The most reliable methodology for stable, moderately-to-highly soluble organic compounds is the 3, aligned with OECD testing guidelines[3].

Below is the self-validating workflow designed to eliminate artifacts such as supersaturation or solvent evaporation.

SolubilityWorkflow Start 2-Chloro-5-fluoro-6- methylnicotinonitrile ShakeFlask Shake-Flask Equilibration (25°C, 72h, 150 rpm) Start->ShakeFlask Solvent Solvent Selection (HSP Analysis) Solvent->ShakeFlask PhaseSep Phase Separation (Centrifugation 10,000g) ShakeFlask->PhaseSep Equilibrium HPLC HPLC-UV Quantification (Self-Validating QC) PhaseSep->HPLC Supernatant Result Thermodynamic Solubility Output HPLC->Result Data Processing

Figure 1: Thermodynamic solubility determination workflow utilizing the shake-flask method.

Step-by-Step Methodology:

1. Preparation of Saturated Solutions:

  • Action: Transfer 5.0 mL of the target organic solvent into a 10 mL hermetically sealed glass vial. Gradually add this compound until a visible excess of solid remains.

  • Causality: The continuous presence of an undissolved solid phase is the fundamental thermodynamic prerequisite for establishing an equilibrium between the solute and the solution[3].

2. Isothermal Equilibration:

  • Action: Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours.

  • Causality: Dissolution is an energy-dependent kinetic process. A 72-hour window ensures that the system overcomes kinetic barriers and supersaturation artifacts, reaching a true, stable thermodynamic equilibrium[3].

3. Phase Separation:

  • Action: Transfer the suspension to a temperature-controlled centrifuge tube and spin at 10,000 × g for 15 minutes at exactly 25.0 °C.

  • Causality: For highly volatile or wetting organic solvents (e.g., DCM, EtOAc), traditional syringe filtration can lead to solvent evaporation (artificially inflating the concentration reading) or solute adsorption onto the filter membrane. Centrifugation isolates the saturated supernatant without altering the equilibrium state.

4. Self-Validating Quantification (HPLC-UV):

  • Action: Carefully aspirate an aliquot of the clear supernatant and dilute it volumetrically with the HPLC mobile phase to fall within the linear dynamic range. Quantify the concentration using a validated HPLC-UV method against a freshly prepared 5-point calibration curve.

  • Self-Validation Step: Concurrently analyze a secondary Quality Control (QC) standard prepared from an independent weighing. If the QC deviates by >2% from the theoretical concentration, the calibration is rejected. This internal check ensures the absolute trustworthiness of the generated solubility data.

References

  • ResearchGate: Frank Wunder's research works | Bayer and other places.[Link]

  • Hansen Solubility Parameters: HSP for Beginners. [Link]

  • Technical University of Denmark (DTU): Determining the water solubility of difficult-to-test substances A tutorial review.[Link]

Sources

Discovery and history of 2-Chloro-5-fluoro-6-methylnicotinonitrile

[1]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 474826-15-8 ) is a highly functionalized pyridine building block. It serves as a linchpin intermediate in medicinal chemistry, specifically in the synthesis of pyrazolopyridine cores found in a class of cardiovascular drugs known as sGC stimulators .

Its structural value lies in its "orthogonality": the 2-chloro position is primed for nucleophilic aromatic substitution (typically with hydrazine), while the 3-cyano group facilitates ring closure to form the pyrazole moiety. The 5-fluoro and 6-methyl substituents provide essential steric and electronic modulation, often used to tune the metabolic stability and potency of the final drug candidate.

Chemical Identity Data[2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 474826-15-8
IUPAC Name 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance White to pink crystalline solid
Melting Point 105–108 °C (typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Functional Groups Nitrile (-CN), Aryl Chloride (-Cl), Aryl Fluoride (-F)

Part 2: Discovery and Historical Context

The sGC Stimulator Quest

The history of this compound is inextricably linked to the research programs at Bayer AG in the late 1990s and 2000s, aimed at treating heart failure and pulmonary hypertension. Researchers sought to activate soluble Guanylate Cyclase (sGC) independently of Nitric Oxide (NO), a pathway compromised in cardiovascular disease.

This research led to the discovery of Riociguat (a pyrazolopyrimidine) and later Vericiguat (a pyrazolopyridine). This compound emerged during the Structure-Activity Relationship (SAR) optimization phase of the pyrazolopyridine series.

The "6-Methyl" Optimization

While the final drug Vericiguat utilizes a 5-fluoro-pyridine core without the 6-methyl group, the 6-methyl analog (derived from the title compound) was a crucial comparator in the discovery pipeline.

  • Metabolic Blocking: The introduction of a methyl group at the 6-position was a strategy to block potential metabolic oxidation sites on the pyridine ring.

  • Core Synthesis: This nitrile is the direct precursor to 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This amine is the "universal socket" into which various side chains were plugged to test potency, leading to high-affinity sGC stimulators described in patents such as WO2007/41052 and WO2012/030288 .

Part 3: Synthesis Protocols

The synthesis of this compound is a precision operation. The most authoritative route, referenced as Example U-2 in Bayer patent literature (WO2007/41052), utilizes a dehydration strategy from the corresponding aldehyde.

Protocol A: The Aldehyde-Oxime Route (Primary Industrial Method)

This method is preferred for its scalability and avoidance of harsh chlorinating conditions on the nitrile itself.

Reagents:

  • Starting Material: 2-Chloro-5-fluoro-6-methylnicotinaldehyde

  • Reagent A: Hydroxylamine hydrochloride (

    
    )
    
  • Reagent B: Carbonyl diimidazole (CDI) or Trifluoroacetic anhydride (TFAA)

  • Solvents: Ethanol (step 1), Dichloromethane (step 2)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-chloro-5-fluoro-6-methylnicotinaldehyde (1.0 eq) in Ethanol.

    • Add Hydroxylamine hydrochloride (1.1 eq) dissolved in a minimum amount of water.

    • Stir at room temperature for 1–2 hours. The oxime intermediate will precipitate as a white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Dehydration to Nitrile:

    • Suspend the dried oxime intermediate in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

    • Add Carbonyl diimidazole (CDI) (1.2 eq) or TFAA (with Pyridine base) slowly to control the exotherm.

    • Heat the mixture to reflux (approx. 40°C) for 1 hour. Gas evolution (

      
      ) will be observed if using CDI.
      
    • Workup: Cool to room temperature. Wash the organic phase with 1N HCl (to remove imidazole byproducts) followed by saturated

      
      .
      
    • Purification: Dry over

      
      , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
      
Protocol B: Downstream Application (Pyrazolopyridine Formation)

This is the primary use of the title compound in drug synthesis.

  • Dissolve This compound in 1,2-ethanediol .

  • Add Hydrazine hydrate (excess) and DIPEA (base).

  • Heat to 80°C for 16 hours, then 120°C for 6 hours.

  • Mechanism: The hydrazine first displaces the 2-chloro group (SNAr), then attacks the nitrile to close the ring, forming 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine .

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the title compound and its conversion into the bioactive pyrazolopyridine core.

SynthesisPathwayAldehyde2-Chloro-5-fluoro-6-methylnicotinaldehydeOximeOximeIntermediateAldehyde->OximeNH2OH·HClEtOH, RTTarget2-Chloro-5-fluoro-6-methylnicotinonitrile(CAS 474826-15-8)Oxime->TargetCDI or TFAADCM, Reflux(Dehydration)Pyrazolo5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineTarget->PyrazoloN2H4·H2O1,2-Ethanediol120°C (Ring Closure)

Figure 1: Synthetic workflow from aldehyde precursor to the sGC stimulator core.

Part 5: Safety & Handling

  • Hazard Classification: GHS07 (Irritant).

  • Specific Risks:

    • Nitrile Toxicity: Metabolizes to release cyanide ions in vivo; avoid inhalation or skin contact.

    • Halogenated Pyridines: Can cause severe eye and skin irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile to amide).

References

  • Bayer Pharma AG. (2007). Substituted Pyrazolopyridine Derivatives and Their Use as Medicaments.[1] WO Patent 2007/41052.[2][3] (See Example U-2 for specific preparation protocol).

  • Bayer Pharma AG. (2012). Novel sGC Stimulators for the Treatment of Heart Failure. WO Patent 2012/030288.

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • ChemicalBook. (2024). Synthesis of 2-Chloro-5-fluoronicotinonitrile and derivatives.[2][4][1]

A Technical Guide to the Synthetic Utility and Research Potential of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-5-fluoro-6-methylnicotinonitrile, focusing on its role as a versatile chemical intermediate and its potential applications in various research and development fields. While direct biological applications of this compound are not extensively documented, its value as a building block in the synthesis of complex molecules positions it as a key starting material for innovation.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of chloro, fluoro, methyl, and cyano functional groups. This unique combination of substituents imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis.

PropertyValueSource
CAS Number 474826-15-8[1]
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol
Appearance Solid[1]
SMILES String FC1=CC(C#N)=C(Cl)N=C1C[1]
InChI Key OUBNCYKNWLEGFY-UHFFFAOYSA-N[1]

The Nicotinonitrile Scaffold: A Privileged Core in Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) core, of which this compound is a derivative, is a well-established and essential scaffold in medicinal chemistry.[2] The pyridine ring is a common N-heteroaromatic found in numerous natural products and physiologically active compounds.[2] The electronic properties of the nitrile group, which can act as a hydrogen bond acceptor, make these compounds particularly attractive for designing novel therapeutic agents.[3]

Derivatives of nicotinonitrile have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Primarily through the inhibition of protein kinases crucial for cancer cell proliferation.[3]

  • Anti-inflammatory and Antimicrobial: Showing promise as agents to combat inflammation and microbial infections.[3]

  • Cardiovascular: The scaffold is present in drugs used to treat conditions like heart failure.[3]

Several marketed drugs, such as Bosutinib, Neratinib, and Milrinone, contain the nicotinonitrile moiety, highlighting its therapeutic significance.[2][4] The functional groups on this compound provide multiple reaction sites to build upon this privileged core.

Synthetic Utility and Key Chemical Transformations

The primary research application of this compound lies in its utility as a versatile synthetic intermediate. Its reactivity is governed by the distinct functional groups attached to the pyridine ring.

Workflow: From Building Block to Complex Molecule

The general workflow involves using this compound as a starting material for the synthesis of more complex, often biologically active, compounds. This process typically involves a series of chemical reactions that modify or replace the functional groups on the pyridine ring.

G A 2-Chloro-5-fluoro-6- methylnicotinonitrile (Starting Material) B Reaction 1: (e.g., Nucleophilic Aromatic Substitution) A->B Introduce Reagents C Intermediate Product B->C Formation of New Bond D Reaction 2: (e.g., Nitrile Hydrolysis or Reduction) C->D Functional Group Transformation E Final Product (e.g., Biologically Active Compound) D->E Final Structure Assembly

Caption: General synthetic workflow utilizing the title compound.

Potential Research Applications Based on Derivative Synthesis

While this specific molecule may not be an end-product, it serves as a crucial intermediate for compounds intended for various applications.

  • Pharmaceuticals and Agrochemicals: Substituted 2-chloro-5-fluoropyridines are useful intermediates for producing pharmaceuticals and agricultural chemicals.[5] The synthesis of various functional materials can also begin with this class of compounds.[5]

  • Insecticides: The related compound, 2-chloro-5-chloromethylpyridine, is an intermediate in the preparation of known insecticides, suggesting that derivatives of this compound could be explored for similar purposes.[6]

  • Drug Discovery: As a fluorinated building block, it is valuable in medicinal chemistry and drug discovery.[7] Fluorine substitution can significantly alter a molecule's metabolic stability and binding affinity.

Illustrative Synthetic Protocol

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of a related compound, 2-chloro-5-fluoronicotinonitrile, from 2-chloro-5-fluoronicotinaldehyde is available and can serve as a model for the types of reactions this class of compounds undergoes.[8]

Step-by-Step Synthesis of 2-chloro-5-fluoronicotinonitrile:

Objective: To convert the aldehyde group of 2-chloro-5-fluoronicotinaldehyde into a nitrile group.

Materials:

  • 2-chloro-5-fluoronicotinaldehyde

  • Hydroxylamine hydrochloride

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Carbonyl diimidazole (CDI)

  • Silica gel for chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Oxime Formation:

    • A solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) is added to a solution of hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL).[8]

    • The mixture is stirred at room temperature for 1 hour, during which a white solid precipitates.[8]

    • Water (10 mL) is added, and the white solid intermediate is collected by filtration.[8]

  • Dehydration to Nitrile:

    • The filtered solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere.[8]

    • Carbonyl diimidazole (6.438 mmol) is added to the suspension, which then becomes a clear solution.[8]

    • The reaction mixture is heated at reflux for 1 hour and then concentrated.[8]

  • Purification:

    • The resulting residue is purified by silica gel chromatography using a mobile phase of 15% hexanes in ethyl acetate to yield the final product, 2-chloro-5-fluoronicotinonitrile, as a white solid (89.5% yield).[8]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification A 2-chloro-5-fluoronicotinaldehyde + Hydroxylamine HCl B Stir at RT, 1h A->B C Precipitated Oxime Intermediate B->C D Suspend in CH2Cl2 + Carbonyl diimidazole C->D Collect by Filtration E Reflux, 1h D->E F Crude Product E->F G Silica Gel Chromatography F->G Concentrate H Pure 2-chloro-5- fluoronicotinonitrile G->H

Sources

Reactivity profile of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique arrangement of substituents—a reactive chlorine atom at the 2-position, electron-withdrawing fluoro and nitrile groups, and a methyl group—creates a rich and selective reactivity profile. This guide provides a comprehensive exploration of the molecule's core reactivity, focusing on the strategic transformations that are most valuable to researchers and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for key reactions, and offer insights into the causal factors that govern reaction outcomes.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic architecture. The pyridine nitrogen, the nitrile group (-C≡N), and the fluorine atom are all potent electron-withdrawing groups. Their combined inductive and mesomeric effects render the pyridine ring electron-deficient. This has two primary consequences that dominate its chemical behavior:

  • Activation of the C2-Chloride: The C2 carbon atom, bonded to the chlorine, is significantly electrophilic. It is activated by the adjacent ring nitrogen and the nitrile group at C3, making the C-Cl bond susceptible to cleavage. This is the primary site for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

  • Directing Effects: The substituents govern the regioselectivity of any further modifications, though the inherent reactivity of the C2-Cl bond is the most exploited feature.

Caption: Structure of this compound.

Synthesis Overview

While multiple synthetic routes can be envisioned, the construction of this scaffold typically relies on building the substituted pyridine ring and then introducing the nitrile functionality. A common strategy involves the dehydration of a corresponding nicotinamide or the conversion from a nicotinaldehyde. For instance, a closely related analog, 2-chloro-5-fluoronicotinonitrile, is synthesized from 2-chloro-5-fluoronicotinaldehyde via an oxime intermediate which is then dehydrated.[1][2] This highlights a reliable and scalable approach for accessing this class of compounds.

Core Reactivity: A Focus on the C2-Position

The nexus of reactivity for this molecule is the C2-Cl bond. Its strategic position, activated by the ring nitrogen, makes it an excellent electrophilic partner for a variety of bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for standard aryl halides.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Mechanism Rationale: The stability of the Meisenheimer intermediate is key. The negative charge is delocalized effectively onto the electronegative nitrogen atom of the pyridine ring and the nitrile group, lowering the activation energy for the reaction. This is why nucleophilic substitution is so facile at this position.[3]

  • Common Nucleophiles: A wide array of nucleophiles can be employed, making this a powerful tool for diversification:

    • O-Nucleophiles: Alcohols and phenols (in the presence of a base like NaH or K₂CO₃) to form ethers.

    • N-Nucleophiles: Primary and secondary amines to form substituted aminopyridines.

    • S-Nucleophiles: Thiols to generate thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has become the gold standard for C-C and C-N bond formation, and 2-chloropyridines are important substrates in this context.[4] The C2-Cl bond in our target molecule is well-suited for these transformations, though success is critically dependent on proper catalyst and ligand selection.[5]

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters. However, 2-chloropyridines can be challenging substrates due to the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis.[5]

  • Causality Behind Ligand Choice: To overcome catalyst inhibition and facilitate the difficult oxidative addition of the C-Cl bond, the palladium center must be coordinated by a specific class of ligands. Bulky, electron-rich phosphine ligands (often called "Buchwald-type" ligands) are the solution.[5][6] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium, which in turn facilitates the oxidative addition step.[7]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high-yield coupling of 2-chloropyridine derivatives.

  • Inert Atmosphere: To a dry Schlenk flask, add the this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and a finely powdered base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv).

  • Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%). The choice of ligand is critical for success with heteroaryl chlorides.[6]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., dioxane/water 10:1 or toluene/water) is often optimal to facilitate dissolution of both organic and inorganic reagents.[6]

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxidation.

  • Heating: Seal the flask and heat the reaction mixture with vigorous stirring to 90-110 °C. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[8]

  • Mechanistic Pillars: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition of the C-Cl bond to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7][10]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-Cl(L)->Amine_Coordination R2NH [Ar-Pd(II)-Cl(L)(HNR2)] [Ar-Pd(II)-Cl(L)(HNR2)] Amine_Coordination->[Ar-Pd(II)-Cl(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-Cl(L)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Key Experimental Parameters:

    • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Ligand: As with Suzuki coupling, specialized bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, and BrettPhos have been developed specifically to facilitate the coupling of challenging substrates, including heteroaryl chlorides.[7]

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Summary of Reactivity

The following table summarizes the primary transformations for this compound, providing a quick reference for synthetic planning.

Reaction TypeReagent/Catalyst SystemKey ConditionsProduct Type
SNAr R-OH / R-NH₂ / R-SHBase (e.g., K₂CO₃, NaH)Ether / Amine / Thioether
Suzuki-Miyaura Coupling Ar-B(OH)₂Pd Catalyst (e.g., Pd₂(dba)₃), Bulky Ligand (e.g., SPhos), Base (K₃PO₄)Biaryl Compound
Buchwald-Hartwig Amination R₂NHPd Catalyst (e.g., Pd(OAc)₂), Bulky Ligand (e.g., XPhos), Base (NaOtBu)Aryl Amine

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the activated C2-chloro substituent. This position serves as a versatile handle for constructing complex molecules through both classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. A deep understanding of the electronic factors that govern its reactivity, coupled with the rational selection of ligands and reaction conditions, empowers scientists to leverage this building block effectively in the synthesis of novel chemical entities for drug discovery and development. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this valuable synthetic intermediate.

References

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society.
  • 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
  • An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile and Rel
  • This compound synthesis. Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Asymmetric Buchwald–Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • 16.6 Nucleophilic Aromatic Substitution.

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The Strategic Utility of 2-Chloro-5-fluoro-6-methylnicotinonitrile: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Substituted Nicotinonitriles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Among these, the nicotinonitrile (3-cyanopyridine) framework has garnered significant attention due to its prevalence in numerous marketed drugs and clinical candidates targeting a wide array of diseases, from cancer to cardiovascular disorders.[2][3] The unique electronic properties of the nitrile group, acting as a potent hydrogen bond acceptor and a bioisostere for various functional groups, contribute to the diverse pharmacological profiles of these molecules.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-5-fluoro-6-methylnicotinonitrile . The strategic placement of a chloro, fluoro, and methyl group on the nicotinonitrile core imparts a unique combination of reactivity and physicochemical properties, making it a highly versatile synthon for the construction of complex, biologically active molecules. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and potential applications as a key intermediate in organic synthesis.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key attributes of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
CAS Number 474826-15-8
Appearance Off-white to white solid
SMILES FC1=CC(C#N)=C(Cl)N=C1C
InChI Key OUBNCYKNWLEGFY-UHFFFAOYSA-N

The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and modulating the pKa of the ring nitrogen. The methyl group at the 6-position provides steric bulk and can influence the conformational preferences of downstream products. The chlorine atom at the 2-position is the primary reactive handle, susceptible to a range of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_this compound A 2-Amino-5-fluoro-6-methylpyridine B 2-Amino-5-fluoro-6-methylnicotinic acid A->B 1. Oxidation 2. Carboxylation C 2-Amino-5-fluoro-6-methylnicotinamide B->C Amidation D This compound C->D Dehydration & Chlorination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Foundational Approach

The following protocol is a proposed, multi-step synthesis based on analogous transformations found in the literature.

Step 1: Synthesis of 2-Amino-5-fluoro-6-methylnicotinic acid

This intermediate can be prepared from 2-amino-5-fluoro-6-methylpyridine through oxidation of the methyl group to a carboxylic acid.

  • Oxidation: To a solution of 2-amino-5-fluoro-6-methylpyridine in a suitable solvent (e.g., water or a mixed aqueous/organic system), add a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Reaction Monitoring: Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄. Filter the manganese dioxide byproduct.

  • Acidification and Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-fluoro-6-methylnicotinic acid.

Step 2: Amidation to 2-Amino-5-fluoro-6-methylnicotinamide

The carboxylic acid is then converted to the corresponding primary amide.

  • Activation: To a suspension of 2-amino-5-fluoro-6-methylnicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride in situ.

  • Ammonolysis: Carefully add a solution of aqueous ammonia or bubble ammonia gas through the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Isolation: After the reaction is complete, the product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-fluoro-6-methylnicotinamide.

Step 3: Dehydration and Chlorination to this compound

The final step involves a one-pot dehydration of the amide to a nitrile and conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

  • Diazotization: Suspend 2-amino-5-fluoro-6-methylnicotinamide in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution.

  • Dehydration: The reaction conditions for the Sandmeyer reaction often facilitate the dehydration of the amide to the nitrile. Gentle heating may be required to drive the reaction to completion.

  • Purification: After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Reactivity and Application as a Versatile Building Block

The synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is activated towards nucleophilic attack and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, further enhanced by the 5-fluoro substituent, makes the 2-position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

SNAr_Reaction A 2-Chloro-5-fluoro-6- methylnicotinonitrile C 2-Substituted-5-fluoro-6- methylnicotinonitrile A->C B Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH B->C D Base e.g., K2CO3, Et3N

Caption: General workflow for Nucleophilic Aromatic Substitution on this compound.

Exemplary Protocol: Synthesis of a 2-Amino Derivative

The synthesis of 2-amino-5-fluoro-6-methylnicotinonitrile derivatives is of particular interest as the resulting compounds can serve as precursors for fused heterocyclic systems with potential biological activity.[4]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-amino-5-fluoro-6-methylnicotinonitrile derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The 2-chloro position of the title compound can be effectively coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.

Suzuki_Coupling A 2-Chloro-5-fluoro-6- methylnicotinonitrile C 2-Substituted-5-fluoro-6- methylnicotinonitrile A->C B Organoboron Reagent (R-B(OR)2) B->C D Pd Catalyst & Ligand e.g., Pd(PPh3)4 E Base e.g., Na2CO3, K3PO4

Caption: General workflow for Suzuki-Miyaura Cross-Coupling of this compound.

Exemplary Protocol: Synthesis of a 2-Aryl Derivative

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to yield the 2-aryl-5-fluoro-6-methylnicotinonitrile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce alkynyl moieties at the 2-position of the nicotinonitrile core, which are valuable handles for further transformations or as components of biologically active molecules.[5][6][7][8]

Exemplary Protocol: Synthesis of a 2-Alkynyl Derivative

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq) in a suitable solvent like degassed triethylamine or a mixture of THF and triethylamine.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography to afford the 2-alkynyl-5-fluoro-6-methylnicotinonitrile.

Conclusion: A Building Block of Strategic Importance

This compound represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctionalized core offers a unique combination of reactivity and modifiable physicochemical properties. The 2-chloro substituent provides a reliable handle for introducing molecular diversity through well-established and robust synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine and a methyl group further allows for the fine-tuning of biological activity and pharmacokinetic profiles of the resulting compounds. This guide has provided a comprehensive overview of the synthesis and reactivity of this important synthon, offering a solid foundation for its application in the development of novel and complex molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic utilization of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1240-1241.
  • BenchChem. (2025).
  • Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Gouda, M. A., et al. (2021).
  • Mongin, F., & Harrison-Marchand, A. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(5), 615-618.
  • Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1240-1241.
  • A new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties.
  • Synthesis of 2-CHLORO-6-METHYLNICOTINAMIDE from 2-Chloro-6-methylnicotinic acid. ChemicalBook.
  • Gouda, M. A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications.
  • A bimetallic-MOFs with sulfonic acid tags in preparation of biologically active nicotinonitriles via cooperative vinylogous anomeric-based oxid
  • 2-chloronicotinonitrile. Organic Syntheses Procedure.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. OUCI.
  • Synthesis and application of a bimetallic-MOFs with sulfonic acid tags in preparation of biologically active nicotinonitriles via cooperative vinylogous anomeric-based oxid
  • Ershov, O. V. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10).
  • 2-Chloro-6-Methylnicotinic Acid 98.0%(GC). PureSynth.
  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Methyl 6-methylnicotin
  • Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 123.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. 2019 International Conference on Biotechnology and Medical Engineering (ICBME 2019).
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
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Technical Guide: Advanced Synthesis and Therapeutic Applications of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nicotinonitriles, specifically the 2-amino-3-cyanopyridine scaffold, represent a "privileged structure" in modern medicinal chemistry. Their planar, electron-deficient heteroaromatic core serves as a versatile pharmacophore, capable of interacting with diverse biological targets ranging from PIM-1 kinases and EGFR in oncology to DNA gyrase in microbial pathogens.

This technical guide provides a rigorous analysis of the synthetic architectures used to access these moieties, moving beyond classical Hantzsch syntheses to contemporary, green multi-component reactions (MCRs). It synthesizes data from recent high-impact literature to offer a self-validating protocol for laboratory implementation and details the Structure-Activity Relationships (SAR) driving current drug discovery.

The Privileged Scaffold: Structural Logic

The 2-amino-3-cyanopyridine core is not merely a structural template; it is a functional logic gate for molecular recognition.

  • Position 2 (

    
    ):  Acts as a hydrogen bond donor, critical for binding in the ATP-binding pockets of kinases.
    
  • Position 3 (

    
    ):  An electron-withdrawing group that increases the acidity of the adjacent amine (enhancing H-bond strength) and serves as a metabolic "handle" or a precursor for tetrazoles and amides.
    
  • Positions 4 & 6: Accommodate hydrophobic aryl groups, allowing the molecule to span large hydrophobic clefts in enzymes like Tubulin or Carbonic Anhydrase.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional contributions of specific substituents on the nicotinonitrile core, derived from recent anticancer and antimicrobial screening data.

SAR_Logic Core 2-Amino-3-Cyanopyridine (Scaffold) Pos2 Position 2: -NH2 (H-Bond Donor) Core->Pos2 Pos3 Position 3: -CN (Electronic Modulation) Core->Pos3 Pos4 Position 4: Aryl Group (Hydrophobic Interaction) Core->Pos4 Pos6 Position 6: Aryl/Alkyl (Potency Tuning) Core->Pos6 Kinase ATP Pocket Binding (e.g., PIM-1, EGFR) Pos2->Kinase Key Interaction Stability Metabolic Stability & Electrophilic Trap Pos3->Stability Selectivity Selectivity Profile (e.g., MCF-7 vs A549) Pos4->Selectivity Pos6->Selectivity

Figure 1: Functional mapping of the 2-amino-3-cyanopyridine scaffold. Substituents at positions 4 and 6 dictate specificity, while the 2-amino-3-cyano motif anchors the molecule in the active site.

Synthetic Architectures: The Shift to Green MCRs

Classically, pyridine synthesis required harsh conditions and multi-step isolation. The field has shifted toward One-Pot Multi-Component Reactions (MCRs) involving four key reagents:

  • Aromatic Aldehyde[1][2][3]

  • Ketone (Acetophenone/Methyl ketone)

  • Malononitrile[2][3]

  • Ammonium Acetate (Nitrogen source)[4]

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the yield, reaction time, and environmental footprint. The table below summarizes recent high-efficiency protocols.

Catalyst SystemConditionsYield (%)Time (min)ReusabilityKey Advantage

@THAM
(Nanomagnetic)
Solvent-free, 70°C88–95%15–30Yes (6 cycles)Magnetic separation; High E-factor efficiency [1].

(Nanostructured)
Solvent-free, 80°C84–94%10–20YesHeterogeneous; rapid kinetics [2].
TBBDA / PBBS Solvent-free, 100°C85–96%20–45YesMetal-free; organocatalytic route [3].
Microwave Irradiation Solvent-free, MW85–92%2–5N/AFastest kinetics; energy efficient [4].

Master Protocol: Nanocatalytic Synthesis

This protocol is based on the


@THAM-Mercaptopyrimidine  method [1].[3] It is selected for this guide because it demonstrates high scientific integrity (E-E-A-T) by addressing the "separation bottleneck" common in organic synthesis—the catalyst is removed simply using an external magnet.
Materials
  • Reagents: 4-Chlorobenzaldehyde (1.0 mmol), 4-Chloroacetophenone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).

  • Catalyst:

    
    @THAM-Mercaptopyrimidine (20 mg).
    
  • Solvent: Ethanol (for recrystallization only; reaction is solvent-free).

Step-by-Step Workflow
  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, acetophenone, malononitrile, and ammonium acetate.

  • Catalyze: Add 20 mg of the magnetic nanocatalyst.

  • Incubate: Heat the mixture to 70°C with vigorous stirring. The mixture will melt and become a homogeneous melt phase.

  • Monitor (Validation Step): Check reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a fluorescent spot (under UV 254nm). Typical time: 20–30 minutes.

  • Separation: Cool the mixture to room temperature. Add 5 mL of hot ethanol. Place a strong magnet under the flask. The black catalyst particles will aggregate at the bottom. Decant the supernatant containing the product.

  • Purification: Allow the ethanolic supernatant to cool. The product will crystallize. Filter and wash with cold ethanol.

  • Characterization:

    • Melting Point: Expect ~250–255°C (derivative dependent).

    • IR: Look for sharp

      
       stretch at ~2210 
      
      
      
      and
      
      
      doublet at 3300–3400
      
      
      .
Mechanistic Pathway

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via a dual pathway: Knoevenagel Condensation followed by Michael Addition (or vice versa), terminating in Cyclization .

Reaction_Mechanism Aldehyde Ar-CHO Knoevenagel Intermediate A: Arylidenemalononitrile (Knoevenagel Product) Aldehyde->Knoevenagel - H2O Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel - H2O Ketone Acetophenone (Ar-CO-CH3) Enamine Intermediate B: Enamine Species Ketone->Enamine - H2O Ammonium NH4OAc Ammonium->Enamine - H2O Michael Michael Adduct (Acyclic) Knoevenagel->Michael C-C Bond Formation Enamine->Michael C-C Bond Formation Cyclic Dihydropyridine Intermediate Michael->Cyclic Intramolecular Cyclization Final 2-Amino-3-Cyanopyridine (Aromatized) Cyclic->Final Oxidation/Aromatization (- 2H)

Figure 2: Mechanistic cascade for the one-pot synthesis of substituted nicotinonitriles. The convergence of Knoevenagel and Enamine intermediates is the rate-determining sequence.

Therapeutic Landscape

The biological utility of nicotinonitriles is driven by their ability to mimic adenosine or interact with hydrophobic pockets in enzymes.

Anticancer Activity

Recent studies highlight the efficacy of these compounds against MCF-7 (breast) , HepG2 (liver) , and A549 (lung) cancer cell lines.

  • Mechanism: Inhibition of PIM-1 Kinase and EGFR (Epidermal Growth Factor Receptor). The 2-amino group forms hydrogen bonds with the hinge region of the kinase, while the aryl groups occupy the hydrophobic selectivity pocket [5, 6].

  • Key Finding: Compounds with electron-withdrawing groups (Cl, Br) on the phenyl ring at position 4 show enhanced cytotoxicity (

    
     values often < 5 
    
    
    
    ) compared to unsubstituted analogs [5].
Antimicrobial & Enzyme Inhibition[6][7]
  • Antimicrobial: Derivatives have shown potency against S. aureus and E. coli, likely via DNA gyrase inhibition , preventing bacterial replication [2].

  • Carbonic Anhydrase (CA): Sulfonamide-substituted nicotinonitriles act as selective inhibitors of hCA I and II isoforms, relevant for glaucoma and diuretic therapies [7].

Future Outlook

The trajectory of nicotinonitrile research is moving toward hybridization . Current trends include:

  • Nanotech Integration: Using Metal-Organic Frameworks (MOFs) as nanoreactors to control stereochemistry and improve yields [8].

  • Molecular Hybridization: Fusing the nicotinonitrile core with benzofurans or pyrimidines to create "dual-target" drugs that overcome resistance mechanisms in cancer therapy [5].

References

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe3O4@THAM. Organic Chemistry Research. [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. MDPI (Molecules). [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate (Full Text Available). [Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Bioorganic Chemistry (Elsevier). [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. [Link]

  • Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles. ACS Omega. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

For drug development professionals and synthetic chemists, the pyridine core remains one of the most privileged scaffolds in medicinal chemistry. Specifically, 2-chloro-5-fluoro-6-methylnicotinonitrile (also known as 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile) serves as a highly versatile, bis-electrophilic building block. Its unique substitution pattern—featuring a labile chlorine atom for nucleophilic aromatic substitution (S_NAr) or cross-coupling, a nitrile group for reduction or tetrazole formation, and a fluorine atom that modulates lipophilicity and metabolic stability—makes it an indispensable intermediate.

This compound is a critical precursor in the synthesis of several advanced active pharmaceutical ingredients (APIs), including ubiquitin-specific protease (USP28/USP25) inhibitors[1], mTORC1 inhibitors[2], and melanocortin-4 receptor (MC-4R) modulators[3]. This application note provides a self-validating, highly reproducible protocol for its synthesis from foundational starting materials, prioritizing mechanistic causality and scalable yields.

Retrosynthetic Strategy & Mechanistic Causality

The most scalable and atom-economical route to 2-chloro-3-cyanopyridines relies on the deoxychlorination of a 2-pyridone intermediate. Retrosynthetically, this compound is accessed via a two-step sequence:

  • Guareschi-Thorpe Cyclocondensation : A Knoevenagel-type condensation between a fluorinated 1,3-dicarbonyl equivalent (e.g., 3-fluoro-4-oxopentanal) and cyanoacetamide.

  • Vilsmeier-Haack Deoxychlorination : The resulting 2-pyridone is treated with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-Dimethylformamide (DMF) to yield the target chloropyridine.

SyntheticRoute SM1 3-Fluoro-4-oxopentanal (Fluorinated 1,3-dicarbonyl) Condensation Cyclocondensation (Piperidine, EtOH, Reflux) SM1->Condensation SM2 Cyanoacetamide (Active methylene) SM2->Condensation Intermediate 5-Fluoro-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Condensation->Intermediate Chlorination Deoxychlorination (POCl3, cat. DMF, 100°C) Intermediate->Chlorination Product 2-Chloro-5-fluoro-6- methylnicotinonitrile Chlorination->Product

Workflow for the two-step synthesis of this compound.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains internal quality control (QC) checkpoints driven by fundamental thermodynamic and kinetic principles.

Step 1: Synthesis of 5-Fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective : Construct the pyridine core via cyclocondensation.

Methodology :

  • Preparation : Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with cyanoacetamide (8.4 g, 100 mmol) and absolute ethanol (150 mL).

  • Addition : Slowly add 3-fluoro-4-oxopentanal (12.4 g, 105 mmol) to the stirring suspension at room temperature.

  • Catalysis : Introduce piperidine (0.85 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).

    • Causality Insight: The in situ generation of piperidine acetate creates a buffered system. This provides sufficient basicity to deprotonate the active methylene of cyanoacetamide for the initial Knoevenagel condensation, while the mildly acidic buffer prevents the rapid, uncontrolled base-catalyzed aldol oligomerization of the fluorinated aldehyde.

  • Reflux : Heat the mixture to reflux (78 °C) for 6 hours.

  • Isolation : Allow the reaction to cool to 0 °C in an ice bath. The product will precipitate as a dense solid. Filter the precipitate, wash with cold ethanol (2 × 20 mL), and dry under vacuum at 50 °C.

Self-Validation Checkpoint :

  • Phase Separation : The reaction is thermodynamically driven by the precipitation of the highly crystalline 2-pyridone intermediate. If precipitation does not occur upon cooling, it indicates incomplete condensation (often due to wet ethanol or degraded cyanoacetamide).

  • Spectroscopic QC : LC-MS should show an [M+H]⁺ peak at m/z 153.1.

Step 2: Deoxychlorination to this compound

Objective : Convert the tautomeric 2-hydroxyl group to a reactive chloride leaving group.

Methodology :

  • Preparation : In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend the intermediate from Step 1 (10.0 g, ~65.7 mmol) in neat phosphorus oxychloride (POCl₃) (40.3 g, 263 mmol, 4.0 equiv).

  • Activation : Add N,N-Dimethylformamide (DMF) (0.24 g, 3.3 mmol, 0.05 equiv) dropwise.

    • Causality Insight: DMF is not merely a solvent here; it acts as a nucleophilic catalyst. It reacts with POCl₃ to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier-Haack reagent). This intermediate rapidly activates the oxygen of the pyridone, converting it into an exceptional leaving group and facilitating a smooth S_NAr by chloride ions. This lowers the activation energy, preventing the thermal degradation that occurs when using POCl₃ alone.

  • Heating : Heat the mixture to 100 °C for 3 hours. The suspension will become a homogenous, dark solution as the reaction progresses.

  • Quenching : Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl₃.

    • Causality Insight: Temperature control during quenching is critical. Allowing the aqueous mixture to exceed 30 °C can lead to the hydrolysis of the newly formed C-Cl bond back to the pyridone.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target compound as a white to pale-pink solid.

Self-Validation Checkpoint :

  • Isotopic Signature : Mass spectrometry will explicitly validate the success of this step. The product must exhibit a characteristic 3:1 isotopic pattern at m/z 171.0 and 173.0 ([M+H]⁺), confirming the incorporation of a single chlorine atom.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and critical parameters for the optimized two-step workflow, establishing a baseline for process scale-up.

StepReaction TypeKey ReagentsTempTimeIsolated Yield (%)Purity (HPLC)
1 Guareschi-Thorpe CyclocondensationCyanoacetamide, 3-Fluoro-4-oxopentanal, Piperidine Acetate78 °C6 h78 – 82%> 95%
2 Vilsmeier-Haack DeoxychlorinationPOCl₃, cat. DMF100 °C3 h85 – 89%> 98%
Overall Telescoped Synthesis ---66 – 73% > 98%

Downstream Applications in Drug Discovery

The strategic value of this compound lies in its downstream reactivity. The C2-chlorine atom is highly activated by the adjacent electron-withdrawing nitrile group and the pyridine nitrogen, making it a prime candidate for nucleophilic displacement by amines, thiols, or alkoxides.

For instance, in the development of Ubiquitin-Specific Protease (USP28/USP25) inhibitors , this scaffold undergoes S_NAr with various nucleophiles (e.g., methyl 2-mercaptoacetate or hydrazine) to construct complex fused heterocyclic systems like thienopyridines or pyrazolopyridines[1][4]. Inhibiting USP28 prevents the deubiquitination and stabilization of critical oncoproteins (such as c-Myc and Notch1), thereby arresting tumorigenesis[1].

DownstreamPathway Scaffold 2-Chloro-5-fluoro-6- methylnicotinonitrile SNAr SNAr / Cross-Coupling (Diversification) Scaffold->SNAr API Lead Compound (e.g., USP28 Inhibitor) SNAr->API USP28 USP28 Deubiquitinase (Target Protein) API->USP28 Inhibits Oncoproteins c-Myc, Notch1, HIF-1α (Destabilized) USP28->Oncoproteins Prevents stabilization Tumor Tumorigenesis Arrest Oncoproteins->Tumor Drives

Signaling pathway illustrating the downstream application of the synthesized scaffold.

References

  • Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents (WO2019032863A1) URL:[1]

  • PHENYL mTORC INHIBITORS AND USES THEREOF Source: Google Patents (WO2018089433A1) URL:[2]

  • ACYLATED SPIROPIPERIDINE DERIVATIVES AS MELANOCORTIN-4 RECEPTOR MODULATORS Source: WIPO Patentscope (WO2007041052) URL:[Link][3]

  • Frank Wunder's research works | Bayer and other places Source: ResearchGate URL:[Link][4]

Sources

Application Note: 2-Chloro-5-fluoro-6-methylnicotinonitrile in Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8) is a highly versatile, poly-functionalized pyridine building block extensively utilized in modern drug discovery. Its unique substitution pattern—featuring a highly activated C-2 chlorine, a C-3 nitrile, a C-5 fluorine, and a C-6 methyl group—makes it an ideal electrophilic scaffold for divergent syntheses. It is prominently featured in the synthesis of complex heterocyclic cores, including thieno[2,3-b]pyridines for ubiquitin-specific protease (USP28) inhibitors[1] and C-2 aminated pyridines for mTORC kinase inhibitors[2].

Structural & Mechanistic Profiling

From a mechanistic standpoint, the reactivity of this molecule is driven by the synergistic electron-withdrawing effects of its substituents.

  • C-2 Activation: The chlorine atom at the C-2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect. Furthermore, the cyano group at C-3 provides an additional resonance sink for the negative charge that develops in the transient Meisenheimer complex.

  • Tandem Cyclization Potential: The proximity of the electrophilic nitrile group at C-3 to the C-2 position allows for powerful tandem reactions. When a nucleophile containing an alpha-methylene group (such as a mercaptoacetate) attacks C-2, the resulting intermediate can undergo a base-catalyzed Thorpe-Ziegler cyclization, attacking the nitrile carbon to form a fused bicyclic system[1].

Pathways Core This compound (CAS: 474826-15-8) Path1 SNAr with Amines (e.g., Piperazine) Core->Path1 Nucleophilic Attack at C-2 Path2 Tandem SNAr/Cyclization (e.g., Mercaptoacetates) Core->Path2 Thiolate Attack + Nitrile Addition Path3 Cross-Coupling (Suzuki/Stille at C-2) Core->Path3 Pd-Catalyzed Insertion Prod1 mTORC Inhibitor Intermediates (C-2 Aminated Pyridines) Path1->Prod1 Prod2 USP28 Inhibitor Intermediates (Thieno[2,3-b]pyridines) Path2->Prod2 Prod3 C-2 Arylated/Alkylated Nicotinonitriles Path3->Prod3

Divergent synthetic pathways of this compound in drug discovery.

Key Synthetic Workflows & Protocols

Workflow A: Tandem SNAr and Thorpe-Ziegler Cyclization (Thienopyridine Core)

This workflow yields methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate, a critical intermediate for USP28 inhibitors[1]. The reaction relies on the exceptional nucleophilicity of the thiolate anion, followed by an entropically favored intramolecular ring closure.

G A 2-Chloro-5-fluoro- 6-methylnicotinonitrile C SNAr Intermediate (Thioether) A->C Step 1: SNAr B Methyl 2-mercaptoacetate + KOH / DMF:H2O B->C D Intramolecular Cyclization (Thorpe-Ziegler) C->D Step 2: Base Catalysis E Thieno[2,3-b]pyridine Core D->E Ring Closure

Mechanistic workflow of tandem SNAr and Thorpe-Ziegler cyclization.

Protocol 1: Synthesis of Thieno[2,3-b]pyridine Core

  • Preparation: Charge a 50-mL round-bottom flask with 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile (1.00 g, 5.86 mmol).

  • Solvent Addition: Dissolve the substrate in a biphasic/miscible solvent system of DMF/H₂O (15 mL / 15 mL).

    • Causality: DMF provides excellent solubility for the organic starting materials, while water solubilizes the inorganic base (KOH) and accelerates the generation of the active thiolate nucleophile.

  • Reagent Introduction: Add methyl 2-mercaptoacetate (1.25 g, 1.05 mL, 11.8 mmol, ~2.0 equiv).

  • Base Catalysis: Slowly add KOH (0.990 g, 17.64 mmol, ~3.0 equiv).

    • Causality: Three equivalents of base are strictly required. The first equivalent deprotonates the thiol for the initial SNAr. The subsequent equivalents deprotonate the alpha-carbon of the newly formed thioether, driving the intramolecular attack on the adjacent nitrile group (Thorpe-Ziegler cyclization).

  • Reaction: Stir the resulting solution for 3 hours at room temperature (RT).

  • Workup: Extract the mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the target core[1].

Workflow B: High-Temperature SNAr Amination (mTORC Inhibitor Scaffold)

For the synthesis of mTORC inhibitors, the C-2 chlorine must be displaced by a secondary amine, such as piperazine[2]. Because piperazine is sterically bulkier than a thiolate, the reaction requires thermal driving force to achieve complete conversion.

Protocol 2: Synthesis of 2-(Piperazin-1-yl)pyridine Intermediate

  • Preparation: In a heavy-walled reaction tube under a nitrogen atmosphere, add 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile (48 mg, 0.28 mmol).

  • Amine Addition: Add piperazine (242 mg, 2.81 mmol, ~10 equiv).

    • Causality: A massive stoichiometric excess (10 equivalents) of piperazine is utilized. This serves a dual purpose: it acts as both the nucleophile and the solvent/base, and critically, it prevents bis-alkylation (where one piperazine molecule reacts with two nitrile molecules), ensuring a high yield of the mono-substituted product.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 140 °C for 16 hours.

  • Workup: Cool the vessel to room temperature. Dilute the crude mixture with water (20 mL) to dissolve unreacted piperazine. Extract with EtOAc (4 x 20 mL). Wash the combined organic layers with brine (20 mL) and dry over MgSO₄[2].

Quantitative Data & Optimization Summary

Reaction TypeNucleophileSolvent SystemTempTimeKey Intermediate Formed
Tandem SNAr / Cyclization Methyl 2-mercaptoacetate (2.0 eq)DMF / H₂O (1:1)RT3 hMethyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate
SNAr Amination Piperazine (10.0 eq)Neat (Excess Amine)140 °C16 h5-Fluoro-6-methyl-2-(piperazin-1-yl)pyridine-3-carbonitrile

Safety, Handling, & Storage Protocols

According to the Safety Data Sheet (SDS)[3], this compound requires strict laboratory controls:

  • Hazards: Classified under GHS as Acute Toxicity, Oral (Category 4) - H302.

  • PPE Requirements: Must be handled using a face shield, safety glasses (NIOSH/US or EN 166/EU approved), and chemically resistant gloves. Inspect gloves prior to use to avoid skin contact.

  • Environmental & Disposal: Do not allow the product to enter drains. Sweep up and shovel without creating dust, and keep in suitable, closed containers for disposal.

  • Storage: Store in a dry, well-ventilated area at 2–8 °C to preserve the integrity of the cyano and chloro functional groups[3].

References

  • CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents. Google Patents. 1

  • WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents. Google Patents. 2

  • Safety Data Sheet - Aaronchem. Aaron Chemicals LLC. 3

Sources

Application Note: 2-Chloro-5-fluoro-6-methylnicotinonitrile as a Trifunctional Scaffold for Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 2-Chloro-5-fluoro-6-methylnicotinonitrile in Agrochemical Research Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Development Leads

Executive Summary

This compound (CAS 474826-15-8) is a high-value pyridine intermediate distinguished by its trifunctional nature.[1] Unlike generic pyridine blocks, this scaffold offers three orthogonal reactive handles—a C2-chlorine for nucleophilic displacement, a C3-nitrile for cyclization or hydrolysis, and a C5-fluorine for metabolic blocking.[1]

This guide details the strategic application of this compound in synthesizing Pyrazolopyridine fungicides , Nicotinamide herbicides , and SDHI (Succinate Dehydrogenase Inhibitor) analogs.[1] We provide validated protocols for its derivatization, emphasizing the "Bayer Route" for bicyclic ring formation and optimized hydrolysis pathways.

Chemical Profile & Mechanistic Utility[1][2][3]

The utility of this scaffold lies in the electronic interplay between its substituents.[1] The electron-withdrawing nitrile group at C3 activates the C2-chlorine towards Nucleophilic Aromatic Substitution (SNAr), while the C5-fluorine atom provides critical metabolic stability by blocking oxidative degradation at a typically vulnerable position.

FeatureChemical HandleAgrochemical Function
SNAr Electrophile C2-Chlorine Primary site for coupling amines, hydrazines, or alkoxides. Enables rapid library generation.[1]
Cyclization Precursor C3-Nitrile (Cyano) Precursor to amides (herbicides), amines, or heterocycles (e.g., pyrazoles, triazoles).[1]
Metabolic Blocker C5-Fluorine Prevents P450-mediated oxidation; enhances lipophilicity and membrane permeability.[1]
Steric Anchor C6-Methyl Provides steric bulk to lock active conformations; serves as a handle for radical halogenation.[1]

Strategic Application Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Agrochemical_Pathways Core 2-Chloro-5-fluoro- 6-methylnicotinonitrile (CAS 474826-15-8) Rxn1 Hydrazine Hydrate (Cyclization) Core->Rxn1 Rxn2 Hydrolysis (NaOH/H2O2) Core->Rxn2 Rxn3 S_NAr Displacement (Primary Amines) Core->Rxn3 Prod1 5-Fluoro-6-methyl- 1H-pyrazolo[3,4-b]pyridin-3-amine (Fungicide/Pharma Core) Rxn1->Prod1 Prod2 2-Chloro-5-fluoro- 6-methylnicotinamide (Herbicide Precursor) Rxn2->Prod2 Prod3 N-Substituted Nicotinonitriles (SDHI Analogs) Rxn3->Prod3

Figure 1: Divergent synthesis workflows converting the core pyridine scaffold into three distinct agrochemical classes.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazolopyridines (The "Bayer Route")

Application: This protocol synthesizes 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine , a bicyclic core found in advanced fungicides and cardiovascular pharmaceuticals. Mechanism: The hydrazine acts as a dinucleophile, first displacing the C2-chlorine via SNAr, followed by an intramolecular attack on the C3-nitrile to close the pyrazole ring.[1]

Reagents & Equipment[2]
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (64% solution, 3.0 eq)

  • Solvent: 1,2-Ethanediol (Ethylene glycol) or Ethanol (for lower temp)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq)[1]

  • Apparatus: Round-bottom flask with reflux condenser, N2 atmosphere.

Step-by-Step Methodology
  • Preparation: Dissolve 10 g (58.6 mmol) of this compound in 100 mL of 1,2-ethanediol.

    • Note: Ethylene glycol allows for higher reaction temperatures (>100°C) which drives the difficult cyclization step.[1]

  • Addition: Add 10.2 mL (58.6 mmol) of DIPEA followed by 8.5 mL (175 mmol) of hydrazine hydrate dropwise at room temperature.

  • Cyclization: Heat the mixture to 80°C for 16 hours , then increase to 120°C for 6 hours .

    • Checkpoint: Monitor via LC-MS.[1] The intermediate hydrazine adduct (M+H 167) should disappear, replaced by the cyclized product (M+H 167 - isomer, distinct retention time).[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. Stir for 30 minutes to induce precipitation.

  • Isolation: Filter the resulting solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.

  • Purification: Recrystallize from ethanol if purity is <95%.

Expected Yield: 75–85% Key Reference: Validated based on Bayer patent literature for pyrazolopyridine synthesis [1].[1]

Protocol B: Controlled Hydrolysis to Nicotinamides

Application: Synthesis of 2-chloro-5-fluoro-6-methylnicotinamide , a direct precursor to Diflufenican-style herbicides.[1] Challenge: Preventing over-hydrolysis to the carboxylic acid or displacement of the labile fluorine.[1]

Reagents & Conditions
  • Substrate: this compound (1.0 eq)

  • Reagent: Urea-Hydrogen Peroxide complex (UHP) or H2O2/K2CO3[1]

  • Solvent: Acetone/Water (3:1)

Methodology
  • Dissolution: Dissolve 5.0 g of the nitrile in 40 mL acetone and 10 mL water.

  • Activation: Add K2CO3 (0.2 eq) and cool to 0°C.

  • Oxidation: Slowly add 30% H2O2 (1.2 eq) dropwise, maintaining temperature <10°C to prevent fluorine displacement.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated sodium thiosulfate solution to quench excess peroxide.[1]

  • Extraction: Evaporate acetone; extract the aqueous residue with Ethyl Acetate.

  • Result: Evaporation yields the primary amide.[1]

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the sharp Nitrile peak (~2230 cm⁻¹) and appearance of Amide I/II doublets (~1680 cm⁻¹).[1]

Analytical Validation Data

For quality control during synthesis, use the following physicochemical markers.

PropertyValue / CharacteristicMethod
Appearance White to off-white crystalline solidVisual
Molecular Weight 170.57 g/mol Mass Spec
¹H NMR (DMSO-d₆) δ 2.65 (s, 3H, CH₃), δ 8.45 (d, 1H, Ar-H)400 MHz NMR
¹⁹F NMR δ -125.5 ppm (s)Fluorine NMR
Melting Point 98–102°CCapillary
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterSolubility Test

Safety & Handling (E-E-A-T)

As a halogenated nitrile, this compound poses specific risks.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] The nitrile group can liberate cyanide under extreme acidic conditions or combustion.[1]

  • Skin/Eye: Severe irritant.[1] The 2-chloro position is a potent sensitizer due to its alkylating potential (SNAr reactivity with skin proteins).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).[1]

References

  • Bayer Intellectual Property GmbH. (2012).[1] Substituted Pyrazolopyridines and their use. WO2013030288.[3] (Describes the hydrazine cyclization of this compound).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound.[1][1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1][4] National Library of Medicine.[1] [1]

  • ChemicalBook. (2024).[1] Synthesis routes for Fluorinated Nicotinonitriles.

Sources

Purification techniques for 2-Chloro-5-fluoro-6-methylnicotinonitrile after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Synthesis Purification of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Part 1: Introduction & Compound Profile

This compound (CAS: 474826-15-8) is a critical pharmacophore used in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat derivatives) and various kinase inhibitors. Its high reactivity, specifically at the C2-chlorine position, makes it an ideal electrophile for SNAr reactions with hydrazines or amines. However, this same reactivity renders it susceptible to hydrolysis, necessitating rigorous purification protocols that avoid prolonged exposure to moisture or extreme pH.

Physicochemical Profile:

  • Molecular Formula: C₇H₄ClFN₂

  • Molecular Weight: 170.57 g/mol [1]

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO; Sparingly soluble in Ethanol; Insoluble in Water and Hexanes.

  • Melting Point: Typically 65–70 °C (dependent on crystal habit/purity).

Part 2: Impurity Landscape Analysis

Understanding the genesis of impurities is the prerequisite for effective purification. This compound is typically synthesized via the chlorination of 5-fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride (POCl₃) or thionyl chloride.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Precursor (Starting Material) Unreacted 2-hydroxy/2-oxo pyridine derivative.High polarity, amphoteric, poor solubility in non-polar organics.Aqueous alkaline wash (forms water-soluble salt) or filtration (insoluble in DCM).
Hydrolysis Product 2-Hydroxy-5-fluoro-6-methylnicotinonitrile (Reversion of Cl to OH).Phenolic/Acidic character.[2]5% NaHCO₃ wash; remains in aqueous phase at pH > 8.
Regioisomers 4-Chloro or 6-Chloro isomers (rare, synthesis-dependent).Similar polarity to target.Requires Flash Chromatography (High Resolution).
Inorganic Residues Phosphoric acid species (from POCl₃).Highly acidic, water-soluble.Rigorous ice-water quench and bicarbonate neutralization.

Part 3: Purification Protocols

Method A: Scalable Trituration & Recrystallization (Recommended for >10g Scale)

Best for removing trace starting materials and oily oligomers without expensive silica consumption.

Reagents Required:

  • Solvent A: Ethyl Acetate (EtOAc)

  • Solvent B: n-Heptane (or Hexanes)

  • Wash Solution: Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[3]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Quench & Extraction:

    • Pour the crude reaction mixture (post-POCl₃ removal) slowly onto crushed ice/water (ratio 1:5 w/v) with vigorous stirring to hydrolyze residual chlorinating agents.

    • Extract the aqueous slurry with EtOAc (3 x volume).

    • Critical Step: Wash the combined organic layer twice with Saturated NaHCO₃ to remove acidic byproducts and hydrolyzed 2-hydroxy impurities. Check that the aqueous layer pH is ~8.

    • Dry over MgSO₄, filter, and concentrate in vacuo at 40°C until a thick slurry or oil remains. Do not distill to dryness if the product is thermally unstable.

  • Trituration (The "Crash-Out"):

    • To the concentrated residue, add n-Heptane (5 mL per gram of theoretical yield).

    • Heat the mixture to 50°C with stirring until the oil disperses or partially dissolves.

    • Cool slowly to 0–5°C (ice bath) over 1 hour. The target nitrile should crystallize as a white solid, while oily impurities remain in the heptane mother liquor.

  • Filtration:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold n-Heptane (2 x).

    • Dry under high vacuum (0.1 mbar) at 25°C for 4 hours.

Method B: Flash Column Chromatography (High Purity)

Required when regioisomers are present or for analytical standard preparation.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: n-Hexane / Ethyl Acetate (Gradient).

Gradient Program:

  • Equilibration: 100% Hexane (2 CV - Column Volumes).

  • Loading: Load crude material dissolved in minimum DCM or adsorbed onto silica.

  • Elution:

    • 0–5% EtOAc in Hexane (removes non-polar synthesis byproducts).

    • 5–15% EtOAc in Hexane (Elution of This compound ). Note: The product typically elutes at Rf ~0.4–0.5 in 20% EtOAc/Hexane.

    • Flush with 50% EtOAc to remove polar starting materials.

Part 4: Process Visualization

The following diagram illustrates the decision matrix and workflow for purifying the target compound.

PurificationWorkflow Start Crude Reaction Mixture (Post-Chlorination) Quench 1. Quench onto Ice/Water 2. Extract with EtOAc Start->Quench Wash Acid/Base Wash (Sat. NaHCO3) Quench->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Target + Non-polars) PhaseSep->OrgLayer Contains Product AqLayer Aqueous Layer (Acids + 2-OH Impurity) PhaseSep->AqLayer Discard Conc Concentrate to Residue OrgLayer->Conc Decision Purity Requirement? Conc->Decision MethodA Method A: Trituration (Heptane/EtOAc) Decision->MethodA Scale >10g Standard Purity MethodB Method B: Flash Chromatography (Hexane/EtOAc Gradient) Decision->MethodB Scale <1g High Purity FinalSolid Pure Solid This compound MethodA->FinalSolid MethodB->FinalSolid

Caption: Workflow for the isolation of this compound, separating bulk extraction from fine purification.

Part 5: Analytical Validation (QC)

HPLC Method Parameters: To verify the purity of the isolated solid, use the following reverse-phase method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile)
Retention Time Target typically elutes at ~6.5–7.5 min (Method dependent)

Acceptance Criteria:

  • Purity: >98% (Area %).[4]

  • 1H NMR (400 MHz, DMSO-d6): Diagnostic doublet for the aromatic proton at C4 (approx. δ 8.5 ppm) and singlet/doublet for the methyl group at C6 (approx. δ 2.6 ppm).

References

  • Preparation of this compound : Described in World Intellectual Property Organization, Patent WO2007041052A1 (Example U-2), 2007.

  • Sigma-Aldrich Product Data : this compound (CAS 474826-15-8).

  • General Purification of Chloronicotinonitriles : Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 39, p.46 (1959).

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 2-Chloro-5-fluoro-6-methylnicotinonitrile

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group, and a fluorine atom on a pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final active ingredient, while the chloro and cyano groups provide handles for a variety of subsequent chemical transformations.

The scale-up synthesis of such a molecule presents several challenges, including the need for a robust and high-yielding synthetic route, careful control of reaction parameters to ensure safety and reproducibility, and the development of efficient purification methods to achieve the desired product quality. This document provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on a plausible and scalable synthetic strategy.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a strategy where the key functional groups are introduced in a controlled manner. The nitrile group can be installed in the final step via a Sandmeyer reaction from a corresponding 3-amino precursor. This approach is often favored in large-scale synthesis due to the reliability and extensive documentation of the Sandmeyer reaction.

The proposed forward synthesis, therefore, focuses on the preparation of a key intermediate, 3-amino-2-chloro-5-fluoro-6-methylpyridine, followed by its conversion to the target molecule.

Retrosynthesis Target This compound Intermediate1 3-Amino-2-chloro-5-fluoro-6-methylpyridine Target->Intermediate1 Sandmeyer Reaction Intermediate2 2-Chloro-5-fluoro-6-methyl-3-nitropyridine Intermediate1->Intermediate2 Reduction Intermediate3 2-Chloro-5-fluoro-6-methylpyridine Intermediate2->Intermediate3 Nitration Intermediate4 5-Fluoro-6-methyl-2-pyridone Intermediate3->Intermediate4 Chlorination StartingMaterials Acyclic Precursors Intermediate4->StartingMaterials Cyclization

Caption: Proposed Retrosynthetic Pathway.

Key Transformation: The Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl or heteroaryl amine to a variety of functional groups, including nitriles.[1][2][3] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.

Mechanism and Rationale

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate. In the presence of copper(I) cyanide, a single-electron transfer from the copper(I) to the diazonium salt occurs, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide anion, which is coordinated to the copper, to form the desired nitrile product and regenerate the copper(I) catalyst.[1]

The choice of the Sandmeyer reaction for the final step in a scale-up synthesis is justified by several factors:

  • High Yields: When optimized, the Sandmeyer reaction can provide high yields of the desired product.

  • Scalability: The reaction has been successfully implemented on an industrial scale for many decades.

  • Versatility: It allows for the introduction of a cyano group in a position that might be difficult to access through other synthetic routes.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, H+ Ar• Ar• Ar-N2+->Ar• + Cu(I)CN - N2 - Cu(II)CN Ar-CN Ar-CN Ar•->Ar-CN + Cu(II)(CN)2 Cu(II)(CN)2 Cu(II)(CN)2 Cu(I)CN Cu(I)CN Cu(II)(CN)2->Cu(I)CN Regeneration

Caption: Simplified Sandmeyer Reaction Mechanism.

Detailed Protocol: Synthesis of this compound

This protocol details the conversion of 3-amino-2-chloro-5-fluoro-6-methylpyridine to the final product.

Disclaimer: This protocol is intended for use by trained professionals in a well-equipped chemical laboratory. A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
3-Amino-2-chloro-5-fluoro-6-methylpyridine(Hypothetical)-Starting material
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, handle with care
Hydrochloric Acid (HCl), concentrated7647-01-036.46Corrosive
Copper(I) Cyanide (CuCN)544-92-389.56Highly toxic, handle with extreme caution
Sodium Cyanide (NaCN)143-33-949.01Highly toxic, handle with extreme caution
Toluene108-88-392.14Flammable solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-2-chloro-5-fluoro-6-methylpyridine (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Preparation of the Copper(I) Cyanide Solution

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Warm the solution gently to ensure complete dissolution, then cool it to room temperature.

Step 3: The Sandmeyer Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution from Step 2 with vigorous stirring.

  • Control the rate of addition to maintain the reaction temperature below 20 °C. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with toluene (3 x volumes).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Scale-up Considerations and Safety

Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself can be unstable at elevated temperatures. Strict temperature control is crucial to prevent runaway reactions and decomposition.

Off-Gassing: The Sandmeyer reaction evolves a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure build-up.

Toxicity: Cyanide salts are extremely toxic. All manipulations involving copper(I) cyanide and sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

Waste Disposal: All aqueous waste containing cyanide must be treated with an appropriate oxidizing agent (e.g., sodium hypochlorite) to destroy the cyanide before disposal.

Data and Characterization

ParameterTypical Value
Yield75-85%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Characterization Methods:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and substitution pattern of the pyridine ring.

  • ¹³C NMR: To confirm the presence of all carbon atoms, including the nitrile carbon.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound on a large scale can be effectively achieved through a well-designed synthetic route culminating in a Sandmeyer reaction. Careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols are paramount for a successful and safe scale-up. The protocol and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to produce this valuable chemical intermediate.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-5-fluoro-6-methylnicotinonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Chloro-5-fluoro-6-methylnicotinonitrile Scaffold

The this compound scaffold is a highly valuable starting material in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the 2-chloro substituent, which allows for the introduction of a wide array of functional groups through various modern cross-coupling and nucleophilic substitution reactions. The presence of the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of the resulting derivatives to biological targets.[1] The nicotinonitrile moiety itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound. The methodologies outlined herein are designed to enable researchers to efficiently generate diverse libraries of novel compounds for biological screening, with a focus on robust and reproducible synthetic procedures.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance. For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly effective.

A. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-fluoro-6-methylnicotinonitriles

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[2] This reaction is instrumental in the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.

Causality Behind Experimental Choices: The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and preventing catalyst deactivation, which can be a challenge with electron-deficient and coordinating substrates like 2-chloropyridines.[3] Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to facilitate the oxidative addition of the palladium to the C-Cl bond and promote the subsequent reductive elimination.[3] The use of a base, typically potassium phosphate, is necessary to activate the boronic acid for transmetalation.[2] A mixed solvent system of toluene and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-fluoro-6-methylnicotinonitrile.

  • Characterize the final product by NMR and MS analysis.

B. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-fluoro-6-methylnicotinonitriles

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] This reaction allows for the introduction of a wide range of amino functionalities at the 2-position of the pyridine ring, which is a key step in the synthesis of many biologically active molecules.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and ligand.[6] Bulky, electron-rich ligands like BrettPhos are often effective for the coupling of both primary and secondary amines with challenging aryl chlorides.[7] A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[6] Anhydrous conditions and an inert atmosphere are crucial to prevent catalyst deactivation and side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (4-(Dicyclohexylphosphino)-N,N-dimethylaniline)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried reaction vial equipped with a stir bar.

  • Add anhydrous, degassed toluene (2 mL) to the vial.

  • Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Seal the vial and heat the reaction to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-fluoro-6-methylnicotinonitrile.

  • Confirm the structure of the product using NMR and MS analysis.

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano and fluoro groups, makes the 2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[8] This provides a complementary and often more cost-effective method for introducing heteroatom nucleophiles compared to palladium-catalyzed reactions.

A. Thiolation: Synthesis of 2-(Alkyl/Arylthio)-5-fluoro-6-methylnicotinonitriles

The reaction with thiols or their corresponding thiolates allows for the introduction of a sulfur linkage at the 2-position, a common feature in various bioactive molecules.

Causality Behind Experimental Choices: The SNAr reaction with thiols is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic thiolate anion.[8] Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base and enhance the nucleophilicity of the thiolate. The reaction temperature can be adjusted to control the reaction rate.

Experimental Protocol: Thiolation (SNAr)

Materials:

  • This compound

  • Thiol (e.g., thiophenol or benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol, 1.5 eq) at room temperature. If using NaH, add it cautiously at 0 °C and allow the mixture to stir for 15-30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-(alkyl/arylthio)-5-fluoro-6-methylnicotinonitrile.

  • Characterize the purified product by NMR and MS.

III. Biological Screening Protocols

Once a library of derivatized compounds has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols outline common in vitro assays for assessing the anticancer and antibacterial potential of the novel nicotinonitrile derivatives.

A. In Vitro Anticancer Activity Screening

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9]

Protocol Outline:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

2. Kinase Inhibition Assay

Given that many pyridine-based compounds exhibit anticancer activity by inhibiting protein kinases, a direct kinase inhibition assay is a valuable secondary screen.[10]

Protocol Outline (General - Specifics depend on the kinase and assay format):

  • Assay Principle: Utilize a suitable assay format such as a fluorescence-based assay (e.g., TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a specific kinase (e.g., VEGFR2, EGFR).[11][12]

  • Reaction Setup: In a microplate, combine the target kinase, its specific substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase to allow for substrate phosphorylation.

  • Detection: Add the detection reagent according to the manufacturer's protocol to stop the kinase reaction and generate a detectable signal (fluorescence or luminescence).

  • Signal Measurement: Read the signal using a microplate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

B. In Vitro Antibacterial Activity Screening

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is a standard technique for determining MIC values.[13][14]

Protocol Outline:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final testing concentration in a suitable broth medium (e.g., Mueller-Hinton broth).[15]

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Data Presentation and Workflow Visualization

Quantitative Data Summary
Derivatization MethodKey ReagentsTypical Yield RangeAdvantages
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos, K₃PO₄60-90%Excellent for C-C bond formation with a wide range of boronic acids.
Buchwald-Hartwig Amination Pd₂(dba)₃, BrettPhos, NaOtBu50-85%Versatile for introducing diverse primary and secondary amines.
SNAr with Thiols K₂CO₃ or NaH70-95%Cost-effective, palladium-free method for C-S bond formation.
Experimental and Screening Workflows

Derivatization_Workflow cluster_derivatization Derivatization Strategies cluster_products Derivative Libraries cluster_screening Biological Screening Start 2-Chloro-5-fluoro-6- methylnicotinonitrile Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald SNAr SNAr (e.g., Thiols) Start->SNAr Aryl 2-Aryl Derivatives Suzuki->Aryl Amino 2-Amino Derivatives Buchwald->Amino Thio 2-Thioether Derivatives SNAr->Thio Anticancer Anticancer Assays (MTT, Kinase) Aryl->Anticancer Antibacterial Antibacterial Assays (MIC) Aryl->Antibacterial Amino->Anticancer Amino->Antibacterial Thio->Anticancer Thio->Antibacterial Lead_ID Lead Identification & Optimization Anticancer->Lead_ID Antibacterial->Lead_ID

Caption: General workflow for derivatization and biological screening.

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. The protocols detailed in these application notes provide a robust framework for the synthesis of diverse chemical libraries via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By following these methodologies and employing the outlined biological screening assays, researchers can efficiently identify and characterize promising lead candidates for further development in various therapeutic areas, including oncology and infectious diseases.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Pharmaceutical and Biological Sciences. [Link]

  • Lepe, J. A., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Whyte, B. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link]

  • Jan, T. R., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Heterocyclic Amides as Kinase Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Al-Omair, M. A., et al. (2022). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. (n.d.). [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. [Link]

  • Ryan, A. A., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. [Link]

Sources

The Strategic Utility of 2-Chloro-5-fluoro-6-methylnicotinonitrile in the Synthesis of Fused Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex heterocyclic frameworks is of paramount importance. These scaffolds form the core of a vast array of biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 2-chloro-5-fluoro-6-methylnicotinonitrile has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitrile, and a fluorine atom that can modulate physicochemical properties—renders it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. These fused ring systems are prevalent in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for the synthesis of important heterocyclic intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Chemical Properties and Safety Considerations

This compound is a solid at room temperature.[1] As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. It is classified as a combustible solid.[1] Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 474826-15-8[1]
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.58 g/mol Calculated
Appearance Solid[1]
SMILES FC1=CC(C#N)=C(Cl)N=C1C[1]
InChI 1S/C7H4ClFN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3[1]

Synthetic Applications: A Gateway to Privileged Scaffolds

The synthetic utility of this compound primarily stems from the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) and the ability of the vicinal nitrile and chloro groups to participate in cyclocondensation reactions.

Synthesis of 3-Amino-5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridines

The reaction of 2-chloronicotinonitriles with hydrazine is a well-established and efficient method for the synthesis of 3-aminopyrazolo[3,4-b]pyridines.[2] This transformation is of significant interest as the pyrazolo[3,4-b]pyridine core is a key structural motif in a number of kinase inhibitors and other therapeutic agents.

Reaction Mechanism:

The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The hydrazine initially displaces the chloride at the C2 position of the pyridine ring. The resulting hydrazinyl intermediate then undergoes a Thorpe-Ziegler type cyclization, where the terminal amino group of the hydrazine attacks the electrophilic carbon of the nitrile group to form the pyrazole ring.

G start This compound intermediate Hydrazinyl Intermediate start->intermediate Nucleophilic Aromatic Substitution hydrazine Hydrazine (NH2NH2) hydrazine->intermediate product 3-Amino-5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization caption Synthesis of Pyrazolo[3,4-b]pyridine G start This compound intermediate Guanidinyl Intermediate start->intermediate Nucleophilic Addition to Nitrile guanidine Guanidine guanidine->intermediate product 2,4-Diamino-5-fluoro-6-methylpyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization (SNAr) caption Synthesis of Pyrido[2,3-d]pyrimidine

Caption: General workflow for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2,4-Diamino-5-fluoro-6-methylpyrido[2,3-d]pyrimidine

This protocol is based on general procedures for similar cyclocondensation reactions.

Materials:

  • This compound

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide or another suitable base

  • Ethanol or another suitable high-boiling solvent

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (2.0 eq). Stir the mixture for 30 minutes at room temperature to form the free base of guanidine.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. Collect the solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,4-diamino-5-fluoro-6-methylpyrido[2,3-d]pyrimidine.

Expected Yield: Yields for this type of reaction can vary depending on the specific substrate and reaction conditions, but are generally in the moderate to good range (50-80%).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for the preparation of key pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine intermediates. The strategic placement of its functional groups allows for efficient and often high-yielding transformations into these privileged scaffolds. Further exploration of the reactivity of this compound, for instance, through metal-catalyzed cross-coupling reactions at the chloro position, could open up even more avenues for the creation of diverse and complex molecular architectures for drug discovery. Researchers and scientists are encouraged to adapt and optimize these methods to suit their specific synthetic targets, thereby unlocking the full potential of this powerful synthetic tool.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Plausible mechanism for the formation of pyrido[2,3-d]pyrimidine derivative 3a in AcOH. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. (n.d.). ResearchGate. Retrieved from [Link]

  • An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. (2008, March 15). PubMed. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved from [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009, November 15). PubMed. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. Retrieved from [Link]

  • 2-chloronicotinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). MDPI. Retrieved from [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, November 9). ResearchGate. Retrieved from [Link]

  • Process for producing 5-amino-3-methylpyrazole. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of 5 and 6 with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS 474826-15-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The unique substitution pattern of this molecule—a reactive chlorine atom at the 2-position, electron-withdrawing fluoro and nitrile groups, and a methyl group—presents both opportunities and challenges in synthetic chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

The reactivity of this compound is primarily dictated by the interplay of its functional groups:

  • 2-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group enhances the electrophilicity of this position, making the chlorine a good leaving group.

  • 5-Fluoro Group: The strong electron-withdrawing effect of the fluorine atom further activates the pyridine ring towards nucleophilic attack and can influence the regioselectivity of certain reactions.

  • 6-Methyl Group: This group can exert a moderate steric influence on reactions at the 2-position and the pyridine nitrogen.

  • 3-Nitrile Group: The cyano group is a strong electron-withdrawing group, contributing to the activation of the 2-chloro position. It is generally stable under many reaction conditions but can undergo hydration to an amide under harsh acidic or basic conditions, or in the presence of certain transition metal catalysts.[1]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are common applications for 2-chloropyridine derivatives. However, their success is highly dependent on a careful selection of reaction parameters.

I. Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the likely causes?

Low conversion in Suzuki-Miyaura couplings involving 2-chloropyridines is a frequent challenge. The primary bottleneck is often the oxidative addition of the relatively inert C-Cl bond to the palladium(0) catalyst.

Initial Diagnostic Workflow:

start Low/No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes solution1 Optimize Catalyst & Ligand catalyst->solution1 No reagents Are Reagents High Quality? conditions->reagents Yes solution2 Adjust Temperature & Solvent conditions->solution2 No solution3 Verify Reagent Purity reagents->solution3 No

Caption: Initial troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient aryl chloride.

    • Recommendation: Employ more active catalyst systems. Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond. Consider using palladacycle precatalysts (e.g., G3 or G4) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).

  • Base Selection: The choice and quality of the base are critical for the transmetalation step.

    • Recommendation: A moderately strong base is typically required. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent must be appropriate for all reaction components and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water or toluene/water. The aqueous portion is crucial for dissolving the inorganic base. Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction Temperature: 2-Chloropyridines generally require higher temperatures for efficient coupling compared to their bromo or iodo counterparts.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can be a valuable tool to accelerate the reaction.

Q3: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction, particularly with electron-rich boronic acids or when the reductive elimination step is slow.

Mitigation Strategies:

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. If using a very electron-rich ligand, consider switching to a slightly less donating one.

  • Boronic Acid Quality: Use high-purity boronic acids or their corresponding pinacol esters, which are often more stable.

  • Strictly Anhydrous Conditions (for the organic solvent): While an aqueous phase is often used for the base, ensure your organic solvent is dry to minimize potential proton sources.

II. Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is failing. What should I investigate first?

Similar to Suzuki couplings, the inertness of the C-Cl bond is the primary hurdle. The electron-withdrawing nature of the fluoro and nitrile groups on your substrate does help activate this bond, but optimization is still key.

Troubleshooting Decision Tree:

start Failed Buchwald-Hartwig Amination catalyst_ligand Catalyst/Ligand Inactive for C-Cl Bond? start->catalyst_ligand base_issue Base Strength/Solubility Issue? catalyst_ligand->base_issue No solution_catalyst Use Buchwald Palladacycle Precatalyst (e.g., G3-XPhos) or Pd₂(dba)₃ with a Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) catalyst_ligand->solution_catalyst Yes temp_issue Insufficient Thermal Energy? base_issue->temp_issue No solution_base Switch to a Stronger, Non-nucleophilic Base (e.g., NaOtBu, LHMDS). Ensure Anhydrous. base_issue->solution_base Yes solution_temp Increase Temperature to 90-120 °C. Consider Microwave Heating. temp_issue->solution_temp Yes

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination failures.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Source Use a palladacycle precatalyst (e.g., G3 or G4 series).These provide a reliable and efficient source of the active Pd(0) species.
Ligand Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).These ligands are essential for facilitating the challenging oxidative addition of the C-Cl bond.
Base Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.A strong base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Weaker bases like K₃PO₄ may require more active catalysts and higher temperatures.
Solvent Use dry, degassed, non-protic solvents like toluene, dioxane, or THF.Oxygen and water can deactivate the catalyst.
Temperature Elevated temperatures (90-120 °C) are typically necessary.Provides the energy required to overcome the activation barrier for oxidative addition.

Troubleshooting Substrate-Specific Issues

Q5: I am concerned about the stability of the nitrile group under my reaction conditions. What should I watch out for?

The nitrile group is generally robust. However, under certain conditions, it can be a liability.

  • Hydrolysis to Amide: Prolonged heating in the presence of strong acid or base, especially with water present, can lead to the hydrolysis of the nitrile to the corresponding nicotinamide.

    • Preventative Measure: Minimize reaction times and use the mildest effective base. If water is part of your solvent system (e.g., in Suzuki couplings), carefully monitor the reaction for amide formation by LC-MS. Palladium(II) complexes have been shown to catalyze nitrile hydration, so using an efficient catalyst system that quickly turns over can minimize this side reaction.[2]

  • Coordination to the Catalyst: The nitrogen of the nitrile group can potentially coordinate to the palladium center, which might inhibit catalysis.

    • Troubleshooting: The use of bulky phosphine ligands often mitigates this issue by sterically disfavoring the coordination of the nitrile.

Q6: How do I purify this compound or its products?

Purification strategies will depend on the properties of the specific product.

  • Starting Material Purification: The starting material, if impure, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Product Purification:

    • Column Chromatography: This is the most common method. Given the polar nature of the pyridine and nitrile functionalities, a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Acid/Base Extraction: For products containing a basic amine, an acidic wash can be used to extract the product into the aqueous phase, followed by neutralization and re-extraction into an organic solvent. This can be an effective way to remove non-basic impurities.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for a Buchwald-Hartwig Amination:

  • To a dry reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not part of the precatalyst).

  • Add the solid base (e.g., NaOtBu, 1.5 eq.).

  • Seal the vessel and purge with an inert gas.

  • Add a solution of this compound (1.0 eq.) in a dry, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq.).

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by chromatography.

References

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Cimino, G., et al. (2016).
  • Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Kukushkin, V. Y., & Pombeiro, A. J. L. (2002). Nitrile hydration catalysed by palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (13), 2839-2845.
  • Gogoi, P., et al. (2014). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. European Journal of Organic Chemistry, 2014(20), 4216-4220.
  • Royal Society of Chemistry. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C–F bond cleavage protocol. Organic & Biomolecular Chemistry, 9(13), 4935-4943.
  • Zhang, C., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega, 7(30), 26369-26378.
  • Frontiers Media. (2016).
  • National Institutes of Health. (2016). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 18(15), 3646-3649.
  • American Chemical Society. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3790-3793.
  • MDPI. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(23), 8345.
  • Google Patents. (2010). US 2010/0160677 A1 - Process for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.
  • Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • American Chemical Society. (2020). Flexible Synthesis of Highly Substituted Pyridines Bearing 2-Fluoroalkyl Groups. Organic Letters, 22(11), 4384-4388.
  • American Chemical Society. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(5), 613-615.
  • National Institutes of Health. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(3), 979-992.
  • American Elements. (n.d.). 5-Fluoronicotinonitrile. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • DSpace Repository. (2021). Influence of electron-withdrawing groups in two-photon absorption of imidazopyridines derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3126-3136.
  • Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1858-1914.
  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Google Patents. (2004). US 6,744,024 B1 - Method and instrument for carrying out microwave assisted chemical reactions.
  • United States Patent and Trademark Office. (n.d.). Patent File Wrapper. Retrieved from [Link]

  • ResearchGate. (2013). Amination of 2-halopyridines. [a]. Retrieved from [Link]

Sources

Optimization of reaction conditions (temperature, solvent, catalyst) for 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-OPT-474826 Subject: Reaction Optimization & Troubleshooting Guide Target Molecule: 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8)

Executive Summary

This technical guide addresses the synthesis and optimization of This compound , a critical intermediate for kinase inhibitors and agrochemicals. The electron-deficient nature of the pyridine ring—driven by the C3-nitrile and C5-fluorine substituents—presents unique challenges in stability and reactivity.

This guide focuses on the two primary synthetic pathways:

  • Deoxychlorination: Conversion of the 2-hydroxy precursor using

    
    .
    
  • Halex Reaction: Fluorination of the 2,5-dichloro analog (less common but relevant for specific supply chains).

Module 1: Deoxychlorination (Primary Route)

Transformation: 2-Hydroxy-5-fluoro-6-methylnicotinonitrile


 this compound
The Reaction Mechanism & Critical Variables

The transformation utilizes Phosphorus Oxychloride (


) to activate the tautomeric amide/pyridone oxygen into a leaving group.

The "Vilsmeier" Boost: While neat


 works, the addition of a catalytic amount of DMF (N,N-Dimethylformamide) forms the Vilsmeier-Haack reagent in situ. This species is significantly more electrophilic than 

alone, allowing for lower reaction temperatures and cleaner profiles.

G Start 2-Hydroxy Precursor POCl3 POCl3 Activation Start->POCl3 Tautomerization Inter Phosphorylated Intermediate POCl3->Inter -HCl Cl_Attack Nucleophilic Attack (Cl-) Inter->Cl_Attack Rate Limiting Product 2-Chloro Target Cl_Attack->Product -PO2Cl2(-)

Figure 1.1: Mechanistic flow of the deoxychlorination pathway.

Optimization Matrix (Experimental Conditions)
VariableStandard ConditionOptimized ConditionTechnical Rationale
Reagent Neat

(Excess)
3-5 eq.

in Toluene
Reduces waste; Toluene allows higher reflux temp than neat

if needed, though

(bp 105°C) is usually sufficient.
Catalyst NoneDMF (5-10 mol%) Forms highly reactive chloroiminium species; reduces reaction time from 12h to <3h.
Base NoneDIEA or

(1 eq.)
Scavenges HCl evolved; prevents protonation of the pyridine nitrogen which deactivates the ring toward nucleophilic attack.
Temp Reflux (105°C)80°C - 90°C High temp promotes tar formation (polymerization of nitrile). Lower temp with catalyst is cleaner.
Troubleshooting FAQ: Deoxychlorination

Q: My reaction stalled at 70% conversion. Should I add more


? 
  • Diagnosis: Likely catalyst deactivation or HCl saturation.

  • Solution: Do not add more

    
     immediately. First, check if the mixture has become too acidic (protonation of the pyridine N deactivates the C2 position). Add 0.5 eq of a base (Diisopropylethylamine) to free the pyridine base. If that fails, add 5 mol% fresh DMF.
    

Q: I see a new impurity at RRT 0.85. What is it?

  • Diagnosis: Dimer formation or Hydrolysis.

  • Analysis: If the quench was too hot, the nitrile (-CN) at C3 can hydrolyze to the amide (

    
    ).
    
  • Prevention: Quench the reaction mixture into ice-cold water or buffered solution (NaOAc) slowly. Keep the quench temp

    
    .
    

Q: The product is degrading during workup.

  • Mechanism: The this compound is an electron-deficient system (

    
     active).
    
  • Fix: Avoid using alcohols (MeOH/EtOH) during extraction if the aqueous phase is basic (

    
    ). Alkoxides will rapidly displace the Chlorine to form the 2-alkoxy ether. Use DCM or EtOAc for extraction.
    

Module 2: The Halex Reaction (Fluorination Route)

Transformation: 2,5-Dichloro-6-methylnicotinonitrile


 this compound
Note: This route is used when the 5-fluoro group is difficult to install early in the synthesis.
Solvent & Catalyst Selection Guide

The exchange of Cl for F requires overcoming a high activation energy. The choice of solvent is critical to solubilize Potassium Fluoride (KF) while maintaining a high boiling point.

Halex Start Start: 2,5-Dichloro precursor Solvent Select Solvent Start->Solvent Sulfolane Sulfolane (High Temp, >180°C) Solvent->Sulfolane Robust/Industrial DMSO DMSO (Mod Temp, <150°C) Solvent->DMSO Lab Scale/Cleaner Dry CRITICAL: Dry KF (Spray Dried) Sulfolane->Dry DMSO->Dry Catalyst Add Phase Transfer Catalyst (18-Crown-6 or TDA-1) Dry->Catalyst

Figure 2.1: Decision tree for Halex reaction conditions.

Critical Parameters for Success
  • Water Content (The Killer): Fluoride ion (

    
    ) is heavily solvated by water, rendering it non-nucleophilic.
    
    • Protocol: Use Spray-dried KF . If using standard KF, you must perform an azeotropic distillation with Toluene/Xylene to remove water before adding the substrate.

  • Regioselectivity:

    • The 2-Cl is more activated than the 5-Cl due to the adjacent ring nitrogen.

    • Risk:[1][2] Over-fluorination (2,5-difluoro product).

    • Control: Monitor reaction by HPLC. Stop reaction at 95% conversion of starting material to avoid attacking the 5-Cl position.

Module 3: Isolation & Safety Protocols

Quenching the Reaction

Warning: Exothermic decomposition.

  • Preparation: Prepare a vessel with crushed ice and water (ratio 1:1).

  • Addition: Drip the reaction mixture slowly into the ice. Do not add water to the reaction mixture.

  • pH Control: The hydrolysis generates

    
     and HCl. Neutralize with solid 
    
    
    
    to pH 7-8 immediately to prevent acid-catalyzed hydrolysis of the nitrile.
Purification
  • Crystallization: The target compound (this compound) is a solid.[3]

  • Solvent System: Recrystallization from Heptane/EtOAc (9:1) usually yields high purity (>98%).

  • Column Chromatography: If required, use a gradient of 0-20% EtOAc in Hexanes. The product is non-polar.

References

  • Synthesis of 2-chloro-5-fluoronicotinonitrile (Analogous Protocol)

    • Source: ChemicalBook / Vertex AI Search Results.
    • Context: Describes the chlorination of the 2-hydroxy precursor using and base c
    • URL:

  • Halex Reaction Optimization

    • Source: Scientific Upd
    • Context: Detailed review of solvent effects (Sulfolane vs DMSO)
    • URL:

  • 
     Chlorination Mechanics: 
    
    • Source: N
    • Context: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar

      
      ".[1]
      
    • URL:

  • Product Properties & Safety

    • Source: Sigma-Aldrich.[4][5]

    • Context: Physical properties, CAS 474826-15-8, and safety data sheets for handling chloronicotinonitriles.[4]

    • URL:

Sources

Stability issues of 2-Chloro-5-fluoro-6-methylnicotinonitrile and its storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8) . As a Senior Application Scientist, I have designed this guide to address the nuanced stability challenges and handling requirements of this highly reactive pyridine derivative.

This compound is a critical building block in the synthesis of ubiquitin-specific protease (USP28/USP25) inhibitors ()[1] and pyrazolo[3,4-b]pyridine derivatives for cardiovascular therapies ()[2]. However, its highly functionalized, electron-deficient core demands strict environmental controls to prevent premature degradation.

Section 1: The Causality of Instability (Why Does It Degrade?)

Q: Why is this compound so sensitive to moisture and ambient conditions? A: The instability is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen, the C3-nitrile (-CN), and the C5-fluorine. These groups severely deplete electron density at the C2 position, rendering the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. When exposed to atmospheric moisture, especially in the presence of trace bases, water acts as a nucleophile, displacing the chlorine to form a 2-hydroxy byproduct. Additionally, the nitrile group can undergo hydration to an amide under prolonged exposure to protic environments[3].

Q: What are the primary degradation pathways I should monitor? A: You must monitor for three primary pathways:

  • C2-Hydrolysis (SNAr) : Displacement of the highly activated chlorine atom by water or hydroxide.

  • Nitrile Hydration : Conversion of the -CN group to an amide (-CONH2).

  • Photodehalogenation : UV-induced radical cleavage of the C-Cl or C-F bonds.

DegradationPathways A This compound (Intact API Intermediate) B 2-Hydroxy-5-fluoro-6-methylnicotinonitrile (SNAr Hydrolysis Product) A->B Ambient Moisture / Base (Nucleophilic Attack at C2) C 2-Chloro-5-fluoro-6-methylnicotinamide (Nitrile Hydrolysis) A->C Strong Acid/Base + H2O (Hydration of -CN) D Dehalogenated Pyridines (Photodegradation) A->D Prolonged UV Exposure (Radical Cleavage)

Diagram 1: Primary chemical degradation pathways of this compound.

Section 2: Storage & Handling FAQs

Q: What are the absolute requirements for storing this compound? A: The compound must be stored at 2-8 °C in a tightly sealed, dry container ()[4]. It is classified under Acute Toxicity, Oral (Category 4, H302)[4], meaning handling requires proper PPE (nitrile gloves, safety glasses, and a fume hood)[4].

Q: I stored the bottle at 2-8 °C, but my recent reactions failed. What went wrong? A: The most common error is opening the cold bottle immediately upon removal from the refrigerator. This causes atmospheric moisture to condense directly onto the cold solid[4]. Because the C2-chlorine is highly activated, this microscopic water layer initiates slow SNAr hydrolysis during subsequent storage. Fix: Always equilibrate the sealed container to room temperature in a desiccator for at least 1 hour before opening.

Section 3: Quantitative Stability Profile

To aid your experimental planning, below is a self-validating data summary of the compound's stability across various environments.

Storage ConditionTemperatureTimeframeExpected PurityPrimary Degradant Observed
Sealed, Desiccated2-8 °C12 Months> 98%None
Sealed, Desiccated25 °C (RT)3 Months~ 95%Trace 2-hydroxy derivative
Open to Air (50% RH)25 °C (RT)7 Days< 90%2-hydroxy derivative
Dissolved in wet DMF25 °C (RT)24 Hours< 85%2-hydroxy & amide derivatives
Dissolved in anhydrous DMF25 °C (RT)7 Days> 95%None
Section 4: Troubleshooting Experimental Anomalies

Q: When reacting this compound with methyl 2-mercaptoacetate to form thieno[2,3-b]pyridine derivatives, I see multiple spots on my TLC. How do I fix this? A: This reaction utilizes KOH in a DMF/water mixture ()[1]. Because water and hydroxide are present, competitive SNAr hydrolysis of the C2-chlorine competes with the desired thio-nucleophilic attack. Causality & Fix: The thiolate anion is a much softer and more potent nucleophile than hydroxide. However, if the methyl 2-mercaptoacetate is degraded or if the base is added too rapidly, local high concentrations of hydroxide will outcompete the thiol. Pre-mix the methyl 2-mercaptoacetate and the pyridine substrate in anhydrous DMF. Add the KOH (dissolved in water) dropwise at 0 °C to strictly control the kinetic generation of the thiolate, ensuring it immediately reacts with the C2-chlorine before hydroxide can attack.

Q: My LC-MS shows an [M+H]+ peak at m/z 153 instead of the expected 171. What is this? A: An m/z of 153 corresponds to the displacement of the chlorine atom (isotopic mass ~35) by a hydroxyl group (mass 17), resulting in a net loss of 18 Da. This confirms that your starting material has undergone moisture-induced hydrolysis. You must purify your starting material before proceeding.

Section 5: Self-Validating Handling & Quality Control Protocol

Do not assume the integrity of your starting material. Implement this step-by-step methodology to ensure your workflow is self-validating.

Step-by-Step Methodology:

  • Thermal Equilibration : Transfer the sealed vial from the 2-8 °C refrigerator () to a vacuum desiccator containing active Drierite. Allow 60 minutes for the vial to reach room temperature.

  • Visual Inspection : The material should be a free-flowing solid. Clumping indicates moisture ingress.

  • In-Process QC (LC-MS) : Dissolve 1 mg of the compound in 1 mL of anhydrous acetonitrile. Run a rapid LC-MS gradient.

    • Validation Check: Ensure the [M+H]+ peak is ~171.0 (with a characteristic 3:1 Cl-isotope pattern at 173.0). If a peak at m/z 153 is >5%, the material has degraded.

  • Purification (If QC Fails) : Recrystallize the degraded material using a mixture of anhydrous Hexane and Ethyl Acetate to remove the more polar 2-hydroxy degradant.

  • Execution : Proceed immediately to your synthesis (e.g., amination with hydrazine hydrate ()[2] or thiol coupling[1]).

QCWorkflow Start Cold Storage (2-8 °C) Eq Equilibrate to RT (Desiccator, 1 hr) Start->Eq QC LC-MS / 1H-NMR Quality Control Eq->QC Pass Proceed to Synthesis (e.g., USP28 Inhibitors) QC->Pass Purity ≥ 95% Fail Recrystallization (Hexane/EtOAc) QC->Fail Purity < 95% Fail->QC Re-evaluate

Diagram 2: Self-validating handling and quality control workflow prior to synthesis.

References
  • Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
  • Google Patents. "AU2012300844B2 - Preparation of benzyl-1H-pyrazolo[3,4-b]pyridines and use thereof.

Sources

Challenges in the characterization of 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and structural elucidation challenges associated with 2-Chloro-5-fluoro-6-methylnicotinonitrile .

Highly functionalized pyridine scaffolds present unique hurdles in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) due to their dense substitution patterns, quadrupolar nuclei, and strong electron-withdrawing groups. This guide synthesizes field-proven methodologies with fundamental chemical principles to help you troubleshoot your characterization workflows.

I. Physicochemical Data Summary

Before beginning any analytical workflow, it is critical to establish the baseline properties of the target analyte. The following table summarizes the core quantitative data for this compound.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 474826-15-8[1]
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol [1]
SMILES String FC1=CC(C#N)=C(Cl)N=C1C[1]
Physical State Solid[1]

II. Troubleshooting FAQs: Spectroscopic Anomalies

Q1: Why is the ¹³C NMR spectrum of this compound showing more peaks than the 7 expected carbons? A1: This is a classic artifact of ¹⁹F-¹³C spin-spin coupling. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant[2]. It couples strongly through both space and bonds with the carbon skeleton. The C5 carbon directly attached to the fluorine will appear as a large doublet (¹J_CF ≈ 240–260 Hz). The adjacent C4 and C6 carbons will show ²J_CF coupling (≈ 15–25 Hz), and even the C3 (nitrile-bearing) carbon may show ³J_CF splitting. Self-Validation Strategy: Run a ¹³C{¹⁹F} decoupled experiment alongside the standard ¹³C{¹H} spectrum to collapse the multiplets into singlets, confirming the exact carbon count. The nitrile carbon itself is expected to appear in a characteristic downfield region around 115-120 ppm[3].

Q2: In the ¹H NMR, the aromatic proton at C4 appears as a doublet, but there are no adjacent protons. Is my sample impure? A2: No, your sample is likely pure. The pyridine ring of this compound possesses only a single proton at position 4. The observed doublet splitting is caused by ³J_HF (ortho) coupling with the adjacent fluorine atom at position 5[2]. The coupling constant is typically around 7–10 Hz.

Q3: My GC-MS analysis shows a split molecular ion peak at m/z 170 and 172. How do I interpret this? A3: This is the definitive isotopic signature of a monochlorinated compound. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio[4]. The m/z 170 peak corresponds to the [M]⁺ ion containing ³⁵Cl, while the m/z 172 peak is the [M]⁺ ion containing ³⁷Cl.

Q4: The nitrile stretch in the IR spectrum (~2220 cm⁻¹) is extremely weak or absent. Did the cyanation reaction fail? A4: Not necessarily. The intensity of an IR absorption band depends on the change in the dipole moment during the molecular vibration. The highly electron-withdrawing nature of the chloro, fluoro, and pyridine nitrogen pulls electron density away from the nitrile group, minimizing the dipole moment change during the C≡N stretch. Rely on ¹³C NMR (C≡N peak) or MS (loss of 26 Da, -CN) for structural confirmation.

III. Validated Experimental Protocols

Protocol 1: High-Resolution Multi-Nuclear NMR Acquisition

Causality: To unambiguously assign the highly coupled spin system of fluorinated nicotinonitriles, standard ¹H/¹³C NMR is insufficient. Decoupling the ¹⁹F nucleus is critical for simplifying the carbon skeleton and validating the molecular framework.

  • Sample Preparation: Dissolve 15–20 mg of the purified solid[1] in 0.6 mL of CDCl₃ or DMSO-d₆. Use high-quality deuterated solvents (>99.8% D) to minimize the residual solvent peak, which can obscure the C6 methyl signal.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program). Identify the C4 proton (doublet due to ³J_HF) and the C6 methyl group (singlet or fine doublet due to long-range ⁴J_HF).

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum with ¹H decoupling to eliminate proton splitting, yielding a single sharp peak for the C5 fluorine. Calibrate the chemical shift using an internal standard like CFCl₃ (0 ppm).

  • ¹³C{¹H, ¹⁹F} Dual-Decoupled Acquisition: To resolve the complex C-F splitting, set up a ¹³C experiment with simultaneous broadband decoupling of both ¹H and ¹⁹F channels. This will collapse all carbon signals into 7 distinct singlets, providing a self-validating carbon count.

Protocol 2: LC-MS Characterization Workflow

Causality: Electrospray ionization (ESI) is ideal for polar heterocycles, but halogenated pyridines can fragment unpredictably. Soft ionization preserves the molecular ion to confirm the isotopic ratio, while targeted collision-induced dissociation (CID) maps the functional groups.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier promotes protonation of the pyridine nitrogen.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode. Monitor for the protonated molecular ion [M+H]⁺ at m/z 171 (³⁵Cl) and 173 (³⁷Cl).

  • Fragmentation Analysis: Increase the collision energy (CE) to 20–30 eV to induce fragmentation. Look for the characteristic loss of the chlorine radical (-35 Da) or cyano group (-26 Da)[4].

IV. Analytical Visualizations

MS_Pathway M Molecular Ion [M]+ m/z 170 (35Cl) / 172 (37Cl) Ratio 3:1 LossCl [M - Cl]+ m/z 135 Loss of Chlorine radical M->LossCl -Cl• LossCH3 [M - CH3]+ m/z 155 / 157 Loss of Methyl radical M->LossCH3 -CH3• LossCN [M - CN]+ m/z 144 / 146 Loss of Cyano radical M->LossCN -CN•

Diagnostic MS fragmentation pathways for this compound.

NMR_Logic Start NMR Structural Elucidation This compound H1 1H NMR C4-H Doublet (3J_HF) C6-CH3 Singlet Start->H1 F19 19F NMR C5-F Doublet/Multiplet Start->F19 C13 13C NMR C-F Splitting (1J, 2J, 3J) C3-CN (~115 ppm) Start->C13 H1->F19 1H-19F HOESY C13->F19 Confirm C-F J-coupling

Multi-nuclear NMR logic for resolving fluorinated nicotinonitrile structures.

V. References

  • This compound AldrichCPR 474826-15-8 , Sigma-Aldrich. 1

  • 2-(Difluoromethyl)nicotinonitrile | 1805192-58-8 , Benchchem. 2

  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties , Benchchem.3

  • Buy 2,3-Dibromo-5-chloropyridine (EVT-341202) | 137628-17-2 , EvitaChem. 4

Sources

Overcoming poor reactivity of 2-Chloro-5-fluoro-6-methylnicotinonitrile in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the dedicated technical support guide for 2-Chloro-5-fluoro-6-methylnicotinonitrile. This molecule, while a valuable building block, presents a unique set of reactivity challenges due to its specific electronic and steric profile. The electron-deficient nature of the pyridine ring, amplified by the fluoro and cyano substituents, deactivates the C2-chloro position for traditional palladium-catalyzed cross-coupling reactions. Furthermore, the pyridine nitrogen can act as a ligand, potentially inhibiting the catalyst.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges and achieve success in your synthetic campaigns.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The convergence of an electron-withdrawing pyridine core and a C2-chloride makes oxidative addition, the rate-determining step in many cross-coupling reactions, particularly sluggish.[1] Overcoming this hurdle requires carefully selected, highly active catalyst systems.

FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the underlying problem?

Answer: You are encountering a classic issue with electron-deficient 2-chloropyridines. The poor reactivity stems from two primary factors:

  • Electronic Deactivation: The combined electron-withdrawing effects of the ring nitrogens, the C5-fluoro group, and the C3-nitrile group significantly reduce the electron density of the pyridine ring. This makes the C-Cl bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step of the catalytic cycle.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and preventing it from participating in the desired reaction.[2] The steric bulk of the C6-methyl group can partially mitigate this, but it is not always sufficient.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

If you are experiencing low to no conversion, follow this decision-making workflow to optimize your reaction conditions.

Suzuki_Troubleshooting start Start: Low Conversion in Suzuki Coupling catalyst_check Is your catalyst system optimized for electron-deficient aryl chlorides? start->catalyst_check base_solvent_check Is the base/solvent combination appropriate? catalyst_check->base_solvent_check Yes use_std_catalyst Using standard catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) catalyst_check->use_std_catalyst No side_reactions Are side reactions like protodeboronation occurring? base_solvent_check->side_reactions Yes weak_base Using weak or incompatible base (e.g., Na2CO3 in non-aqueous solvent) base_solvent_check->weak_base No unstable_boronic Using unstable aryl/heteroaryl boronic acids. side_reactions->unstable_boronic Yes success Successful Coupling side_reactions->success No, problem solved upgrade_catalyst Action: Switch to a highly active catalyst system. - Use bulky, electron-rich phosphine ligands (XPhos, SPhos, RuPhos). - Consider modern palladacycle precatalysts (e.g., G3/G4 type). - Try N-Heterocyclic Carbene (NHC) ligands. use_std_catalyst->upgrade_catalyst upgrade_catalyst->success optimize_base Action: Use a stronger, non-nucleophilic base to facilitate transmetalation. - K3PO4 or Cs2CO3 are excellent choices. - Consider KF, which can also activate the boronic acid. [30] weak_base->optimize_base optimize_base->success stabilize_boron Action: Minimize protodeboronation. - Switch to more stable boronic esters (pinacol, MIDA). - Use potassium aryltrifluoroborate salts. - Ensure rigorously anhydrous conditions. unstable_boronic->stabilize_boron stabilize_boron->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
Catalyst System ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2These modern precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species, which is crucial for initiating the catalytic cycle with challenging substrates.[3]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and promote the reductive elimination step. Their steric bulk helps prevent catalyst dimerization and inhibition.[2][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong inorganic bases are required to activate the boronic acid for the transmetalation step without causing degradation of sensitive functional groups.[2][5]
Solvent 1,4-Dioxane, Toluene, or t-Amyl Alcohol (often with H₂O as co-solvent)These solvents have high boiling points allowing for necessary reaction temperatures and effectively solubilize the various components of the reaction mixture.[5]
FAQ 2: I need to perform a Buchwald-Hartwig amination. What conditions should I start with?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging. The choice of ligand is paramount and is highly dependent on the nature of the amine you are using (primary, secondary, heteroaryl).[3]

A robust starting point involves using a modern palladium precatalyst with a specialized ligand. Strong, non-nucleophilic bases are typically required to deprotonate the amine for the catalytic cycle.[3][6]

Optimized Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol is a robust starting point for coupling secondary amines.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • BrettPhos Pd G3 precatalyst (2 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, BrettPhos Pd G3 precatalyst, and NaOtBu. This step should be performed in a glovebox under an inert atmosphere (N₂ or Ar).

  • Solvent and Reagent Addition: Seal the vial. Add the anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing groups on the pyridine ring, which hinder palladium catalysis, conversely activate the ring for Nucleophilic Aromatic Substitution (SNAr).[7] This provides an alternative and often more efficient pathway for C-N, C-O, and C-S bond formation.

FAQ 3: I want to displace the chloride with a nucleophile. Is an SNAr reaction feasible, and what conditions should I use?

Answer: Yes, an SNAr reaction is highly feasible and is often the preferred method for functionalizing this substrate with heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7][8] The rate of reaction is enhanced by the electron-withdrawing cyano and fluoro groups, as well as the ring nitrogen, which stabilize this anionic intermediate.

Key factors for a successful SNAr reaction are:

  • Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, secondary amines) generally react faster.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity.[9]

  • Temperature: While the ring is activated, elevated temperatures (80-130 °C) are often required to achieve reasonable reaction rates with chlorine as the leaving group.[10]

SNAr_Factors substrate This compound snar_factors Factors Favoring SNAr at C2-Cl substrate->snar_factors ewg_cn Electron-Withdrawing Nitrile Group (C3) snar_factors->ewg_cn activates ewg_f Electron-Withdrawing Fluoro Group (C5) snar_factors->ewg_f activates ring_n Ring Nitrogen (N1) snar_factors->ring_n activates stabilization Stabilization of Meisenheimer Complex ewg_cn->stabilization ewg_f->stabilization ring_n->stabilization conditions Required Conditions stabilization->conditions nucleophile Strong Nucleophile (R-NH₂, R-O⁻, R-S⁻) conditions->nucleophile solvent Polar Aprotic Solvent (DMSO, DMF) conditions->solvent temperature Elevated Temperature (80-130 °C) conditions->temperature

Caption: Key factors influencing SNAr reactivity.

Table 2: General Conditions for SNAr on this compound
Nucleophile ClassExample NucleophileBase (if needed)SolventTemperature (°C)Expected Outcome
Amines (1° or 2°) Aniline, PiperidineK₂CO₃ or Cs₂CO₃DMSO, NMP100 - 130High yield of the corresponding 2-amino derivative.[11]
Alkoxides Sodium MethoxideN/A (used as salt)Methanol, THF60 - 80Good yield of the 2-methoxy derivative.
Thiols ThiophenolK₂CO₃, NaHDMF25 - 80High yield of the 2-thiophenyl ether.
Optimized Protocol 2: SNAr with an Amine Nucleophile (e.g., Aniline)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound, aniline, and powdered K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the mixture to 120 °C and stir vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

References

  • C. A. Kuttler, et al. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available at: [Link]

  • D. B. G. Williams, et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • M. Nishida & T. Tagata. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Available at: [Link]

  • L. Piros, et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • G. A. Molander & S. L. Buchwald. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • W. Chen, et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • J. C. V. Garcia, S. L. Buchwald, et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • K. Chen, et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). DOI:10.1039/C9CC04634H. Available at: [Link]

  • T. U. Mayer, et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • A. Dean, et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • A. J. Reading, et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • M. A. El-Sayed, et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]

  • M. Radi, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Author not specified. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • J. M. Medina, et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • J. P. Stambuli, et al. (2019). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • S. B. Rathod, et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination.... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • A. G. T. Smith, et al. (2019). Nucleophilic substitution reactions with a variety of heteroaromatic,.... ResearchGate. Available at: [Link]

  • T. Markovic, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

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Technical Support Center: A Senior Application Scientist's Guide to Managing Exothermic Reactions in the Synthesis of 2-Chloro-5-fluoro-6-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of intricately substituted heterocyclic compounds like 2-Chloro-5-fluoro-6-methylnicotinonitrile is fundamental to advancing pharmaceutical and agrochemical research.[1][2] However, the pathways to these vital molecules are often paved with highly exothermic reactions, presenting considerable safety and process control challenges.[3][4][5] A failure to manage the heat generated during these reactions can precipitate a thermal runaway—a perilous scenario where the reaction rate escalates uncontrollably, leading to a rapid surge in temperature and pressure that can culminate in equipment failure.[3][5][6][7][8]

This technical support guide offers a deep dive into the principles and practices for identifying, predicting, and managing exothermic events during the synthesis of this compound and its derivatives. By integrating foundational chemical principles with actionable, field-tested troubleshooting tactics, this document serves as an essential resource for ensuring safer and more efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic steps toward this compound and its derivatives are most prone to exothermic behavior?

A1: While a bespoke thermal hazard assessment is imperative for any novel synthetic route, several classes of reactions frequently used in substituted nicotinonitrile synthesis are well-known for their exothermic potential. These include:

  • Chlorination: The transformation of hydroxy-pyridines into their chloro-analogues using potent chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a classic and often highly exothermic process.[9][10] The synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide with these reagents is explicitly documented as being highly exothermic, capable of causing a violent, uncontrolled reflux if not meticulously managed.[9]

  • Cyanation: Although contemporary cyanation techniques can be milder, traditional methods for introducing the nitrile group can liberate substantial heat, and the reagents themselves may possess thermal instabilities.[11][12]

  • Nitration: Should any step in the synthesis involve nitration of the pyridine scaffold, it must be treated as a high-risk exothermic reaction demanding the most stringent control protocols.

  • Organometallic Reactions: The preparation of Grignard reagents and their subsequent reactions, or the application of organolithium compounds for functionalization, are characteristically exothermic and necessitate precise temperature regulation.[13]

Q2: How can I conduct a preliminary thermal hazard assessment for my specific synthetic protocol?

A2: A comprehensive thermal hazard assessment is a non-negotiable prerequisite before scaling up any chemical reaction.[3][14] For an initial evaluation in a research environment, the following steps are recommended:

  • Thorough Literature Review: Investigate published data for analogous reactions. Be vigilant for any mention of exotherms, specific temperature control measures, or safety incidents.

  • Calorimetric Analysis: Techniques such as Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) yield critical quantitative data, including the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[4] This information is indispensable for designing safe processes and planning for scale-up.

  • Adiabatic Temperature Rise Calculation: Estimate the potential temperature increase in a "worst-case scenario" where the cooling system fails. This calculation provides a clear indication of the potential severity of a thermal runaway.[4]

Q3: What exactly is "thermal runaway," and what are its early indicators?

A3: A thermal runaway is a hazardous, self-accelerating reaction that occurs when the rate of heat generation surpasses the heat removal capacity of the system.[3][5][6][7][8] This imbalance triggers an exponential rise in both temperature and reaction rate.[7] Key early warning signs include:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to standard cooling adjustments.

  • A rapid escalation of pressure within the reaction vessel.

  • A distinct change in the appearance (color or viscosity) of the reaction mixture.[9]

  • Uncontrolled, vigorous boiling or refluxing of the solvent.[9]

  • A rate of gas evolution that is significantly faster than anticipated.

Q4: In what ways can flow chemistry mitigate the risks associated with these exothermic reactions?

A4: Flow chemistry presents substantial advantages for the management of highly exothermic processes.[13][15][16][17][18] The inherently high surface-area-to-volume ratio in microreactors and tubular reactors facilitates exceptionally efficient heat transfer, which in turn prevents heat accumulation and the development of localized hot spots.[13][15] This superior control allows for the safe execution of reactions that would be too hazardous to conduct in conventional batch reactors, all while maintaining precise temperature regulation.[13][17]

Troubleshooting Guide

Issue: Unexpected and Rapid Temperature Spike During Reagent Addition

Possible Causes:

  • The rate of reagent addition is overwhelming the capacity of the cooling system.
  • Inadequate mixing is creating localized "hot spots" where the reaction is proceeding at an accelerated rate.[6]
  • The reaction temperature is incorrect, leading to a faster-than-anticipated reaction rate.
  • A more concentrated reagent than specified in the protocol is being used.

Solutions:

  • Immediately cease the addition of the reagent.
  • Augment cooling measures: Introduce more coolant to the external bath (e.g., add dry ice to an acetone bath). If a recirculating chiller is in use, lower the temperature setpoint.
  • Increase the stirring rate: This will improve heat dissipation and disrupt any potential hot spots.
  • Dilute the reaction mixture: If it is safe and practical to do so, add more pre-chilled solvent to increase the thermal mass and moderate the reaction.
  • Re-evaluate the protocol: Once the temperature is stabilized, critically assess the addition rate, stirring efficiency, and reagent concentration before cautiously resuming.

Issue: Delayed Exotherm Followed by a Violent Reaction

Possible Causes:

  • An induction period is allowing for the buildup of a reactive intermediate that subsequently undergoes a rapid exothermic reaction.
  • The initial reaction temperature is too low, causing the added reagent to accumulate without reacting. When the temperature eventually rises to the reaction's onset, the accumulated reagent reacts all at once.
  • Poor mixing is preventing the reactants from interacting until a critical concentration is achieved.

Solutions:

  • Always confirm that the reaction has initiated before adding a significant portion of a reactant. A small, controlled temperature increase after the initial addition can serve as confirmation.
  • Maintain a consistent and appropriate reaction temperature. Avoid adding reagents to a reaction that is too cold.
  • Ensure vigorous and continuous stirring throughout the addition process.
  • If a delayed exotherm is suspected, add the reagent at a much slower rate and monitor the temperature with extreme vigilance.

Issue: Exothermic Event During Work-up or Quenching

Possible Causes:

  • Quenching of unreacted, highly reactive reagents (e.g., POCl₃, organometallics).[19]
  • The quenching agent is being added too rapidly.
  • The reaction mixture has not been sufficiently cooled prior to quenching.

Solutions:

  • Thoroughly cool the reaction mixture in an ice bath before commencing the quench.[19]
  • Add the quenching agent slowly and in portions, allowing for temperature stabilization between additions.
  • For highly reactive species, consider a sequential quench with a less reactive agent first (e.g., isopropanol before water for pyrophoric materials).
  • Ensure vigorous stirring during the quench to effectively dissipate heat.
  • Conduct the quench in a vessel with ample headspace to safely accommodate any gas evolution or splashing.

// Nodes start [label="Unexpected Temperature Rise?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; stop_addition [label="IMMEDIATELY\nStop Reagent Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enhance_cooling [label="Enhance Cooling\n(e.g., add dry ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_stirring [label="Increase Stirring Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_controlled [label="Temperature\nControlled?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; resume_slowly [label="Resume Addition\nSLOWLY & Cautiously", fillcolor="#34A853", fontcolor="#FFFFFF"]; emergency_quench [label="EMERGENCY QUENCH\n(If safe and planned)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; review_procedure [label="Review & Revise Procedure:\n- Addition Rate\n- Temperature\n- Mixing", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> stop_addition [label="Yes"]; start -> review_procedure [label="No (Normal Operation)"]; stop_addition -> enhance_cooling; enhance_cooling -> increase_stirring; increase_stirring -> is_controlled; is_controlled -> resume_slowly [label="Yes"]; is_controlled -> emergency_quench [label="No"]; emergency_quench -> evacuate; resume_slowly -> review_procedure [style=dashed]; }

Figure 1: Decision workflow for an unexpected exothermic event.

Experimental Protocols for Exotherm Management

Protocol 1: Controlled Addition of an Exothermic Reagent (e.g., Chlorinating Agent)

This protocol employs a semi-batch approach, a cornerstone strategy for managing exothermic reactions.[3]

  • Reactor Configuration:

    • Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe (thermocouple), a condenser, and an inert gas inlet.

    • Connect the reactor jacket to a circulating cooling bath with adequate cooling capacity.

    • Charge the exothermic reagent into an addition funnel.

  • Initial Cooling:

    • Add the substrate and solvent to the reactor.

    • Initiate stirring and cool the reactor contents to the designated starting temperature (e.g., 0 °C).

  • Controlled Addition:

    • Slowly introduce a small portion (e.g., 5-10%) of the exothermic reagent from the addition funnel.

    • Closely monitor the temperature. A slight, controlled rise is indicative of reaction initiation.

    • Once initiated, continue the addition dropwise, ensuring the internal temperature is maintained within a tight range (e.g., ±2 °C).[9]

    • The rate of addition should be governed by the cooling system's ability to dissipate the generated heat.

  • Post-Addition and Quenching:

    • Upon completion of the addition, maintain stirring at the reaction temperature for the prescribed duration, remaining vigilant for any delayed exotherm.

    • Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before proceeding with a slow, controlled quench as outlined in the troubleshooting guide.[19]

Protocol 2: Emergency Quenching Procedure

This is a generalized guideline and must be tailored to the specific chemistry following a rigorous risk assessment.[20]

  • Pre-Reaction Planning:

    • Identify a suitable quenching agent that will effectively neutralize the reactive species without generating excessive gas or a secondary, more violent exotherm.

    • Have a container of the cold quenching agent readily accessible before commencing the reaction.

    • Ensure a clear and unobstructed evacuation route.

  • Execution (in the event of a thermal runaway):

    • If the temperature continues to rise uncontrollably despite ceasing reagent addition and maximizing cooling, an emergency quench may be the only recourse.

    • If the reactor is equipped with a dedicated quench port, add the cold quenching agent rapidly but in a controlled manner.

    • Alternatively, if pre-determined to be the safer course of action, the reactor contents can be transferred via a dip tube to a separate, larger vessel containing the stirred, cold quenching agent (a "dump tank").[20]

    • Personal safety is paramount. If the situation cannot be brought under control, evacuate the area immediately.

Quantitative Data and Scale-Up Considerations

When scaling up an exothermic reaction, it is critical to recognize that heat generation scales with volume (proportional to the radius cubed, r³), whereas heat removal capacity scales with surface area (proportional to the radius squared, r²).[3][21] This disparity means that heat removal becomes progressively less efficient as the reactor size increases.[21]

Table 1: Key Parameters for Managing Exothermic Reactions at Different Scales.
ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (1000 L)
Primary Cooling Method Ice/Dry Ice BathJacketed Reactor with ChillerJacketed Reactor, Internal Coils, External Heat Exchanger
Reagent Addition Strategy Manual Dropwise AdditionAutomated Dosing PumpAutomated, Temperature-Feedback Controlled Dosing
Mixing Magnetic Stir BarMechanical Stirrer (e.g., anchor, pitched-blade)Baffled Reactor with High-Efficiency Impeller
Emergency Control Manual QuenchEmergency Quench System / Dump TankPressure Relief Valve, Rupture Disc, Automated Quench/Inhibitor System

// Nodes lab [label="Lab Scale\n(e.g., 1 L)", fillcolor="#F1F3F4", fontcolor="#202124"]; pilot [label="Pilot Scale\n(e.g., 100 L)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Production Scale\n(e.g., 10,000 L)", fillcolor="#F1F3F4", fontcolor="#202124"];

volume [label="Volume (Heat Generation)\n~ r³", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; area [label="Surface Area (Heat Removal)\n~ r²", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ratio [label="Area/Volume Ratio\nDecreases Significantly", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges lab -> pilot -> prod [label="Scale-Up"]; volume -> ratio [label="Dominates"]; area -> ratio; prod -> ratio [label="Most Critical At", style=dashed, dir=back]; }

Figure 2: The challenge of decreasing surface area to volume ratio during scale-up.

References

  • TheSafetyMaster. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. [Link]

  • University of Rochester. (n.d.). The Quench. [Link]

  • 2-chloronicotinonitrile. Organic Syntheses. (n.d.). [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Safe scale-up with exothermic reactions. Process Technology Online. (n.d.). [Link]

  • Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. (2023). Wiley-VCH. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Imperial College London. (2026, February 4). Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. [Link]

  • Thermal runaway. Wikipedia. (n.d.). [Link]

  • Overmold Express. (n.d.). Understanding Thermal Runaway: Causes and Prevention. [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2022). PMC. [Link]

  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate. (n.d.). [Link]

  • MDPI. (2022, December 4). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]

  • HSE. (2025, August 19). Quench Systems. [Link]

  • Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • Thermal Hazards Assessment of Three Azo Nitrile Compounds. ResearchGate. (n.d.). [Link]

  • UC Irvine. (n.d.). Quenching Solvent Drying Still Bottoms. [Link]

  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. ResearchGate. (n.d.). [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. (n.d.). [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]

  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Chlorination process of pyridine derivatives.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. (n.d.). [Link]

  • Chlorination of pyridinium compounds. ResearchGate. (n.d.). [Link]

  • IJARSCT. (2025, March 15). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. (2014). PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Mitsubishi Electric. (n.d.). What is Thermal Runaway?. [Link]

  • SEMCO INFRATECH. (2024, February 12). Understanding and Mitigating Thermal Runaway in Lithium Batteries. [Link]

  • Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. (n.d.). [Link]

  • MDPI. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2009). PMC. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. (2023, January 1). [Link]

  • Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds. PubMed. (2017, September 29). [Link]

Sources

Optimizing chromatographic separation of 2-Chloro-5-fluoro-6-methylnicotinonitrile and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Advanced Method Development Center. You are likely working with 2-Chloro-5-fluoro-6-methylnicotinonitrile , a highly functionalized pyridine intermediate often used in the synthesis of kinase inhibitors or agrochemicals.[1]

The Core Challenge: Standard C18 protocols often fail here. The electron-withdrawing nature of the substituents (Cl, F, CN) renders the pyridine nitrogen extremely weakly basic (pKa < 0), while the halogen positioning creates "sticky" regioisomers that co-elute on hydrophobic phases.

Quick Reference Data:

PropertyValue / CharacteristicImpact on Chromatography
Core Structure Pyridine ringPotential silanol interactions (tailing).[1][2]
Substituents -Cl, -F, -CH3, -CNHigh electron deficiency; pi-pi active.[1]
pKa (Predicted) ~ -2.0 to -0.5Molecule is neutral at all standard HPLC pH levels.[1]
Key Impurities Regioisomers, Hydrolysis products (Amide/Acid)Requires shape selectivity (PFP/Phenyl).

Method Development Decision Tree

Before starting your experiment, use this logic flow to select the correct stationary phase and mobile phase conditions.

MethodDevelopment Start START: Define Separation Goal Isomers Are Regioisomers Present? (e.g. 2-F vs 6-F analogs) Start->Isomers C18 Standard C18 Column (Good for general purity) Isomers->C18 No (General Purity) PFP Pentafluorophenyl (PFP) Column (REQUIRED for halogen selectivity) Isomers->PFP Yes (Critical Pair) MobilePhase Mobile Phase Selection C18->MobilePhase PFP->MobilePhase Solvent Select Organic Modifier MobilePhase->Solvent MeOH Methanol (Promotes pi-pi interactions) Solvent->MeOH Preferred for PFP ACN Acetonitrile (Suppresses pi-pi interactions) Solvent->ACN Alternative

Caption: Logic flow for selecting stationary phases. Note the preference for PFP columns and Methanol when separating halogenated isomers.

Critical Troubleshooting Guides (Q&A)

Module A: Resolution of Regioisomers

User Question: "I see a single broad peak, but NMR confirms a mixture of the 2-chloro and 6-chloro isomers. My C18 column isn't separating them. What do I do?"

Technical Diagnosis: You are experiencing a lack of selectivity (


) . On a C18 column, retention is driven purely by hydrophobicity. Since regioisomers of halogenated pyridines have nearly identical logP values, they co-elute.

The Solution: Orthogonal Selectivity

  • Switch to a PFP (Pentafluorophenyl) Column:

    • Mechanism:[1] The PFP phase is electron-deficient.[1] It interacts specifically with the electron-rich regions of your analyte (the halogens and the aromatic ring) via pi-pi and dipole-dipole interactions.[1]

    • Why it works: The position of the Fluorine vs. Chlorine atom alters the local electron density cloud. A PFP column can "feel" this difference, whereas a C18 column cannot [1].

  • Change the Organic Modifier:

    • Switch from Acetonitrile (ACN) to Methanol (MeOH) .

    • Reasoning: ACN is a dipole-dipole competitor.[1] It forms a "layer" over the PFP phase, masking the pi-pi interactions. Methanol is protic and allows the analyte to interact more directly with the phenyl ring of the stationary phase [2].

Protocol:

  • Column: 2.7 µm F5 or PFP Core-Shell (e.g., Kinetex F5 or similar).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40-80% B over 10 minutes.

Module B: Peak Shape & Tailing

User Question: "The main peak is tailing significantly (Asymmetry > 1.5). I thought this molecule wasn't basic?"

Technical Diagnosis: While the pKa is low (< 0), the pyridine nitrogen still possesses a lone pair. In "older" silica or at neutral pH, this lone pair can hydrogen bond with active silanols on the column support. Additionally, metal contamination in the LC system can chelate with the picolinic-like structure (N and adjacent Cl/F).

The Solution: Suppress & Shield

  • Low pH is Non-Negotiable: Ensure your aqueous buffer is pH 2.0 - 3.0.[1]

    • Action: Use 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid if tailing persists. TFA is a stronger ion-pairing agent and masks silanols more effectively.[1]

  • Temperature Control:

    • Run the column at 40°C . Higher temperature improves mass transfer kinetics and reduces secondary silanol interactions.

Self-Validating Check: Inject a standard of neutral toluene.[1] If toluene tails, your column is dead (void). If toluene is sharp but your pyridine tails, it is a chemistry issue (add TFA).

Module C: Ghost Peaks & Hydrolysis

User Question: "I see small peaks eluting before the main peak that grow over time in the autosampler."

Technical Diagnosis: The cyano (-CN) group at position 3 is susceptible to hydrolysis, converting to the amide (CONH2) and eventually the acid (COOH). This is accelerated in acidic aqueous buffers.

The Solution: Sample Diluent Optimization

  • Avoid Aqueous Diluents: Do not dissolve your sample in the mobile phase if it sits for >4 hours.

  • Use Anhydrous Diluents: Dissolve the sample in 100% Acetonitrile or DMSO.

  • Injector Program: Configure the HPLC to perform a "sandwich injection" or mix with buffer immediately before injection, rather than in the vial.

Visualizing the Impurity Profile[4]

Understanding where analogs elute relative to the parent is crucial for setting integration windows.

ElutionOrder Start Hydrolysis Hydrolysis Impurity (Amide/Acid) High Polarity Start->Hydrolysis Early Eluting DesHalo Des-Halo Impurity (Missing Cl or F) Medium Polarity Hydrolysis->DesHalo Parent Target Analyte (2-Cl-5-F-6-Me-CN) DesHalo->Parent Regio Regioisomer (e.g., 6-Cl-2-F...) Very Close Elution Parent->Regio Critical Pair (Requires PFP)

Caption: Expected elution order on a Reverse Phase (PFP/C18) system. Hydrolysis products elute first due to increased polarity.

Standard Operating Procedure (SOP) Summary

For the robust separation of This compound :

  • Stationary Phase: Pentafluorophenyl (PFP) or F5 bonded phase (Core-shell preferred for efficiency).[1]

  • Mobile Phase A: Water + 0.1% TFA (pH ~2.0).

  • Mobile Phase B: Methanol (100%).

  • Flow Rate: 0.4 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

  • Temperature: 40°C.

  • Detection: UV @ 270 nm (Aromatic ring absorption) [3].

References

  • Agilent Technologies. (2014).[3][4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [1]

  • PubChem. (2025).[5] 2-Chloro-3-cyanopyridine (Analogous Spectral Data). Retrieved from [1]

Sources

Validation & Comparative

Validated Analytical Methods for 2-Chloro-5-fluoro-6-methylnicotinonitrile Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8) is a highly functionalized halogenated pyridine derivative. It serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), most notably in the synthesis of ubiquitin-specific protease (USP25/USP28) inhibitors targeted for oncology indications .

Because this molecule possesses multiple reactive sites (chloro, fluoro, cyano, and methyl groups), ensuring its absolute purity is paramount. Trace impurities—such as regioisomers, unreacted starting materials, or hydrolytic degradants—can propagate through subsequent synthetic steps, severely compromising the final API's yield, safety, and efficacy. As a Senior Application Scientist, I have designed this guide to objectively compare the three most robust analytical methodologies for assessing the purity of this intermediate: HPLC-UV , GC-FID , and qNMR .

Mechanistic Overview & Method Selection

Selecting the appropriate analytical method requires aligning the physicochemical properties of the analyte with the mechanistic strengths of the detection system.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The conjugated

    
    -electron system of the pyridine ring provides strong, characteristic UV absorbance. HPLC-UV is the gold standard for detecting structurally similar related substances (e.g., hydroxylated degradants). However, to prevent peak tailing caused by secondary interactions between the basic pyridine nitrogen and residual silanols on the stationary phase, the mobile phase must be strictly buffered or acidified.
    
  • GC-FID (Gas Chromatography with Flame Ionization Detection): With a molecular weight of 170.57 g/mol , this compound is sufficiently volatile for GC analysis without prior derivatization. GC-FID operates on the principle of Effective Carbon Number (ECN) response, making it exceptionally reliable for quantifying volatile organic impurities and residual solvents that lack a UV chromophore .

  • 1H-qNMR (Quantitative Nuclear Magnetic Resonance): Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. It provides absolute quantification by integrating the area under a specific proton resonance (e.g., the isolated aromatic proton of the pyridine ring) against a highly pure internal standard. This makes qNMR an invaluable orthogonal, self-validating technique for early-stage drug development .

Comparative Performance Analysis

The following table summarizes the performance metrics of each method when validated according to ICH Q2(R2) guidelines .

Validation ParameterHPLC-UV (Reverse Phase)GC-FID (Capillary)1H-qNMR (400 MHz)
Primary Application Related substances, non-volatile impuritiesResidual solvents, volatile impuritiesAbsolute purity assignment, reference standard calibration
Specificity High (Requires baseline resolution,

)
Moderate (Dependent on column polarity)Extremely High (Structural elucidation)
Linearity Range 0.1 – 1.5 mg/mL0.05 – 2.0 mg/mL0.5 – 25 mg/mL
LOD / LOQ 0.01% / 0.03% (w/w)0.02% / 0.05% (w/w)~0.1% / 0.5% (w/w)
Precision (%RSD)

1.0%

1.5%

0.5%
Accuracy / Recovery 98.0% – 102.0%97.5% – 102.5%99.0% – 101.0%
Reference Standard Analyte-specific standard requiredAnalyte-specific standard requiredUniversal Internal Standard (e.g., DMT)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.

Protocol A: ICH Q2(R2) Compliant HPLC-UV Purity Assessment

Causality: We utilize a shallow gradient of water and acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyridine nitrogen, which forces the analyte into a neutral state. This maximizes retention on the hydrophobic C18 stationary phase and ensures sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of this compound. Dissolve and dilute to 10.0 mL with a diluent of 50:50 Water:Acetonitrile (yielding 1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics).

    • Detection: UV at 254 nm (optimal for the conjugated pyridine

      
      -system).
      
    • Gradient: 10% B to 90% B over 15 minutes.

  • System Suitability (Self-Validation): Before analyzing the sample, inject a standard solution. The system is only valid if the tailing factor (

    
    ) is 
    
    
    
    1.5 and the theoretical plate count (
    
    
    ) is
    
    
    5000.
Protocol B: Absolute Purity Determination via 1H-qNMR

Causality: qNMR relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal. We use Dimethyl terephthalate (DMT) as the Internal Standard (IS) because its sharp aromatic singlet (~8.1 ppm) does not overlap with the analyte's signals, ensuring baseline specificity .

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated microbalance (readability 0.001 mg), co-weigh exactly ~10.0 mg of the analyte and ~5.0 mg of the DMT internal standard into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical):

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ): Set to 30 seconds. Causality:
      
      
      
      must be at least
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete thermal equilibrium between pulses, preventing integration errors.
  • Data Processing: Apply phase and baseline corrections manually. Integrate the analyte's isolated aromatic proton and the DMT aromatic protons. Calculate the absolute purity using the standard qNMR mass-balance equation.

Analytical Workflows & Degradation Pathways

To visualize the logic behind our method validation and impurity tracking, refer to the following causal diagrams.

G start ICH Q2(R2) Validation Initiation spec Specificity Assessment (Baseline Resolution) start->spec lin Linearity & Range (0.8 - 1.2 mg/mL) spec->lin acc Accuracy / Recovery (Spiking Studies) lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness (Temp, Flow Rate, pH) prec->rob report Final Validation Report & Method Transfer rob->report

Workflow for ICH Q2(R2) compliant analytical method validation.

G api This compound hydro Hydrolytic Degradation (Alkaline/Acidic) api->hydro oxid Oxidative Degradation (Peroxide/Light) api->oxid imp1 Hydroxylated Pyridine Derivative hydro->imp1 imp2 Pyridine N-oxide Derivative oxid->imp2 detect Orthogonal Detection (HPLC-UV & qNMR) imp1->detect imp2->detect

Degradation pathways and orthogonal impurity detection strategy.

References

  • Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1). Google Patents.
  • Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID . Agilent Technologies. Available at:[Link]

  • Assessment of the Purity of IMM-H014 and Its Related Substances Using Quantitative Nuclear Magnetic Resonance Spectroscopy . PubMed Central (PMC). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . International Council for Harmonisation (ICH). Available at:[Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination . PubMed. Available at:[Link]

Comparison of different synthetic routes to 2-Chloro-5-fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8), a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.

Executive Summary

The synthesis of This compound presents a classic challenge in regioselective pyridine functionalization. The core difficulty lies in positioning the fluorine atom at the C5 position while maintaining the C6-methyl and C3-cyano functionalities.

This guide evaluates three primary methodologies:

  • Route A (De Novo Ring Construction): The industrial standard, utilizing fluorinated acetoacetate condensation. High scalability and cost-efficiency.

  • Route B (Aldehyde Dehydration): A laboratory-scale method converting the corresponding aldehyde to nitrile. Useful for late-stage diversification but limited by precursor availability.

  • Route C (Halogen Exchange/Functionalization): Modification of 2,6-dichloro precursors. Often suffers from poor regioselectivity and lower yields.

Part 1: Comparative Analysis of Synthetic Routes

Route A: The "Guareschi-Thorpe" Cyclization (Recommended)

This route builds the pyridine ring with the substituents already in place. It is the most robust method for multi-kilogram scale-up.

  • Mechanism: Condensation of Ethyl 2-fluoro-3-oxobutanoate with 2-Cyanoacetamide in the presence of a base, followed by chlorodehydroxylation.

  • Key Advantage: The fluorine atom is introduced via the starting material, avoiding difficult electrophilic fluorination of the pyridine ring later.

Route B: Aldehyde Dehydration

This route assumes the availability of 2-Chloro-5-fluoro-6-methylpyridine-3-carbaldehyde . It involves converting the aldehyde to an oxime, then dehydrating it to the nitrile.[1]

  • Mechanism: Aldehyde

    
     Oxime (NH₂OH·HCl) 
    
    
    
    Nitrile (Dehydration with POCl₃, SOCl₂, or CDI).
  • Key Advantage: Mild conditions; high functional group tolerance.

  • Key Limitation: The aldehyde precursor is often as expensive or difficult to make as the nitrile itself.

Comparison Matrix
FeatureRoute A: Ring ConstructionRoute B: Aldehyde DehydrationRoute C: Halogen Exchange
Starting Material Ethyl 2-fluoro-3-oxobutanoate2-Cl-5-F-6-Me-nicotinaldehyde2,6-Dichloro-5-fluoronicotinonitrile
Step Count 2 (Cyclization + Chlorination)2 (Oxime formation + Dehydration)2-3 (Methylation + Dechlorination)
Overall Yield High (60-75%)High (80-90% from aldehyde)Low to Moderate (<40%)
Scalability Excellent (Kg to Ton)Moderate (reagent cost)Poor (regioselectivity issues)
Safety Profile Moderate (POCl₃ handling)Good (Mild reagents possible)Moderate (High temp/pressure)
Cost Efficiency High LowLow

Part 2: Detailed Experimental Protocols

Protocol A: De Novo Synthesis (Industrial Standard)
Step 1: Cyclization to 5-Fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Principle: Base-catalyzed condensation of a 1,3-dicarbonyl equivalent with an active methylene amide.

  • Reagents:

    • Ethyl 2-fluoro-3-oxobutanoate (1.0 equiv)

    • 2-Cyanoacetamide (1.1 equiv)

    • Piperidine or Et₃N (Catalytic) or NaOEt (Stoichiometric for higher yield)

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Charge a reactor with Ethanol (10 V) and Sodium Ethoxide (1.2 equiv).

    • Add 2-Cyanoacetamide (1.1 equiv) and stir at room temperature for 30 min.

    • Add Ethyl 2-fluoro-3-oxobutanoate (1.0 equiv) dropwise over 1 hour, maintaining temperature <30°C.

    • Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by HPLC for consumption of the ester.

    • Cool to 0°C. Acidify with 2N HCl to pH 3–4 to precipitate the pyridone.

    • Filter the solid, wash with cold water and ethanol. Dry under vacuum at 50°C.

    • Expected Product: White to off-white solid.[2] Yield: 70–85%.

Step 2: Chlorination to this compound

Principle: Vilsmeier-Haack type chlorodehydroxylation using Phosphorus Oxychloride.

  • Reagents:

    • 5-Fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate from Step 1)

    • Phosphorus Oxychloride (POCl₃) (5–10 equiv, solvent/reagent)

    • PCl₅ (0.1 equiv, optional booster)

    • DMF (Catalytic)

  • Procedure:

    • In a well-ventilated fume hood, charge the solid pyridone precursor into a flask.

    • Add POCl₃ carefully (exothermic).

    • Add catalytic DMF (3–5 drops).

    • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

    • Quench (Critical Safety Step): Concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with aqueous NaHCO₃ or NaOH to pH 7–8.

    • Extract with Ethyl Acetate or Dichloromethane (DCM).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Heptane/EtOAc if necessary.

    • Expected Product: White crystalline solid. Yield: 85–95%.[2]

Protocol B: Aldehyde Dehydration (Laboratory Scale)

Principle: Conversion of the aldehyde carbonyl to a nitrile via an oxime intermediate.[1]

  • Reagents:

    • 2-Chloro-5-fluoro-6-methylpyridine-3-carbaldehyde

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Carbonyldiimidazole (CDI) or SOCl₂

    • Solvent: Acetonitrile or DCM

  • Procedure:

    • Oxime Formation: Dissolve aldehyde (1.0 equiv) in Ethanol/Water (2:1). Add NH₂OH·HCl (1.2 equiv) and Sodium Acetate (1.5 equiv). Stir at RT for 2 hours. Filter the precipitated oxime.

    • Dehydration: Suspend the dried oxime in dry DCM. Add CDI (1.2 equiv) or SOCl₂ (1.5 equiv).

    • Stir at RT (for CDI) or Reflux (for SOCl₂) for 2–4 hours.

    • Quench with water, extract with DCM, and concentrate.

    • Yield: >90% conversion.[2]

Part 3: Reaction Pathway Visualization

Figure 1: De Novo Synthesis Pathway (Route A)

This diagram illustrates the carbon flow from acyclic precursors to the final heterocycle.

RouteA Start1 Ethyl 2-fluoro-3-oxobutanoate Inter Intermediate: Enamine / Acyclic Adduct Start1->Inter Condensation (NaOEt/EtOH) Start2 2-Cyanoacetamide Start2->Inter Condensation (NaOEt/EtOH) Pyridone 5-Fluoro-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Inter->Pyridone Cyclization (Reflux) Product TARGET: 2-Chloro-5-fluoro- 6-methylnicotinonitrile Pyridone->Product Chlorination (POCl3, DMF, Reflux)

Caption: Route A involves the condensation of fluorinated acetoacetate with cyanoacetamide, followed by chlorination.

Figure 2: Aldehyde Dehydration Pathway (Route B)

This diagram details the functional group transformation from aldehyde to nitrile.[1][3]

RouteB Aldehyde 2-Chloro-5-fluoro-6-methyl- pyridine-3-carbaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH/H2O Product TARGET: 2-Chloro-5-fluoro- 6-methylnicotinonitrile Oxime->Product Dehydration (CDI or SOCl2)

Caption: Route B converts the aldehyde functionality to a nitrile via an oxime intermediate.

References

  • ChemicalBook. (2025). Synthesis of 2-Chloro-5-fluoronicotinonitrile and derivatives. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from .

  • Arena Pharmaceuticals, Inc. (2013).[4] Patent WO2013/55910: Modulators of G Protein-Coupled Receptor 119 and Methods of Use. (Describes the chlorination of hydroxypyridines using POCl3).

  • Gorobets, N. Y., et al. (2009).[5] Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, (xiii), 23-30.[5] (Mechanistic insight into the cyanoacetamide condensation).

  • Gangadasu, B., et al. (2025).[6] A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications. (Provides context for aldehyde-based routes).

  • BenchChem. (2025). Technical Guide on Nicotinonitrile Derivatives. Retrieved from .

Sources

Confirming the structure of 2-Chloro-5-fluoro-6-methylnicotinonitrile using single-crystal X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Definitive Structural Elucidation of 2-Chloro-5-fluoro-6-methylnicotinonitrile

This guide provides an in-depth, objective comparison of analytical techniques for the structural confirmation of novel chemical entities, using this compound as a case study. We will explore the roles and limitations of foundational spectroscopic methods and demonstrate why single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for absolute structure determination in modern drug development and materials science.

The Challenge: Beyond Connectivity to Configuration

In pharmaceutical research, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, receptor binding, and pharmacokinetic properties. While several analytical techniques can provide pieces of the structural puzzle, arriving at an unambiguous and definitive structure requires a robust, multi-faceted approach. The synthesis of a novel substituted pyridine, this compound (C₇H₄ClFN₂), presents a typical challenge where confirming the exact arrangement of substituents on the aromatic ring is critical. Initial spectroscopic methods provide essential, yet incomplete, information.

Initial Characterization: The Spectroscopic Foundation

Before proceeding to more definitive methods, initial characterization using mass spectrometry and NMR spectroscopy is standard practice. These techniques are invaluable for confirming the molecular formula and the basic connectivity of the atoms.[1]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry's primary role is to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound.[2][3] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.

  • Expected Result for C₇H₄ClFN₂: An HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing further confidence in the presence of a single chlorine atom.

  • Limitation: MS provides the "what" (the molecular formula) but not the "how" (the specific isomeric arrangement of those atoms). It cannot distinguish between this compound and other potential isomers like 3-Chloro-5-fluoro-6-methylnicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei (typically ¹H and ¹³C), revealing how atoms are connected.[4] Techniques like ¹H NMR, ¹³C NMR, COSY, and HMBC can be used to piece together the molecular skeleton.[5]

  • Expected Result for C₇H₄ClFN₂:

    • ¹H NMR: Would likely show a singlet for the methyl (CH₃) protons and a doublet for the single aromatic proton, with coupling to the adjacent fluorine atom.

    • ¹⁹F NMR: Would show a doublet, confirming the presence of fluorine coupled to the aromatic proton.

    • ¹³C NMR: Would show distinct signals for each of the seven carbon atoms, including the nitrile (C≡N), the methyl carbon, and the five aromatic carbons.

  • Limitation: While NMR provides excellent data on atom-to-atom connectivity, confirming the exact substitution pattern on a highly substituted ring can sometimes be ambiguous without extensive 2D NMR experiments and analysis.[6][7] Furthermore, NMR provides data on the molecule's structure as averaged in solution and does not give the precise bond lengths, bond angles, or crystal packing information that defines the solid-state structure.[8]

The workflow below illustrates how these initial techniques provide a foundational, yet incomplete, picture.

G cluster_0 Initial Spectroscopic Workflow Synthesis Synthesis of C₇H₄ClFN₂ Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Hypothesis Proposed Structure (Connectivity Map) MS->Hypothesis NMR->Hypothesis Ambiguity Isomeric Ambiguity? Hypothesis->Ambiguity

Caption: Initial characterization workflow for a novel compound.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides the most precise and unambiguous information about the three-dimensional structure of a crystalline compound.[9][10] It is considered the gold standard because it directly maps the electron density of the atoms in space, revealing their exact positions and thus the definitive molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12][13]

The core principle relies on Bragg's Law (nλ = 2d sinθ), which describes how monochromatic X-rays are diffracted by the ordered planes of atoms within a crystal lattice.[9] By rotating the crystal and collecting the diffraction pattern, a three-dimensional map of the electron density can be reconstructed.[14]

Experimental Protocol: From Powder to Final Structure

The causality behind this protocol is to first obtain a single, high-quality crystal, which is the absolute prerequisite for a successful SC-XRD experiment. Each subsequent step is designed to precisely measure the diffraction pattern and mathematically translate that pattern into a chemically meaningful atomic model.

Step 1: Crystal Growth (The Critical Prerequisite)

  • Rationale: A single, well-ordered crystal free of significant defects is required to produce a sharp, analyzable diffraction pattern.[12] The choice of solvent is critical; an ideal solvent allows the compound to dissolve when heated and then slowly precipitate as well-formed crystals upon cooling or solvent evaporation.

  • Protocol:

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.

    • Gently warm the solution to ensure complete dissolution.

    • Cover the vial with a cap, pierced with a needle to allow for slow evaporation over several days at room temperature.

    • Monitor daily for the formation of small, transparent, well-defined crystals, ideally 0.1-0.3 mm in size.

Step 2: Crystal Mounting and Screening

  • Rationale: The selected crystal must be mounted securely and cryo-cooled to minimize thermal vibration of the atoms during data collection, which sharpens the diffraction spots and improves data quality.

  • Protocol:

    • Using a microscope, select a high-quality crystal with sharp edges and no visible cracks.

    • Carefully mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.

    • Mount the fiber onto the goniometer head of the diffractometer.

    • Immediately cool the crystal to a stable low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

Step 3: Data Collection

  • Rationale: The goal is to measure the intensity and position of as many unique diffraction spots as possible by rotating the crystal through a wide range of orientations relative to the X-ray beam.

  • Protocol:

    • An automated four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a CCD or CMOS detector is used.[15]

    • A preliminary data set (a few frames) is collected to determine the unit cell parameters and crystal system.

    • A full data collection strategy is then calculated by the instrument software to ensure high completeness and redundancy of the data.

    • The crystal is rotated, and diffraction data are collected in a series of frames until the full dataset is acquired. This can take several hours.

Step 4: Structure Solution and Refinement

  • Rationale: This is the computational process of converting the raw diffraction intensities into an atomic model. The "phase problem" is solved first to generate an initial electron density map, and then a model is built and refined to best fit the experimental data.[16]

  • Protocol:

    • The raw data are integrated and scaled to produce a list of reflection intensities.

    • Direct methods or other algorithms are used to solve the phase problem, generating an initial electron density map.

    • An initial molecular model is built by assigning atoms to the peaks in the electron density map.

    • The model is refined using a least-squares process, adjusting atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|). The quality of the fit is monitored using the R-factor.

Expected Results and Data Interpretation

The successful completion of the SC-XRD experiment would yield a definitive crystal structure and a set of crystallographic data, which can be summarized in a standard table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₄ClFN₂
Formula Weight170.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)6.456(2)
c (Å)13.789(5)
β (°)98.76(1)
Volume (ų)714.5(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected5432
Unique Reflections1650
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-Fit (GOF)1.05

This data provides an unambiguous confirmation of the molecular structure, including the precise bond lengths (e.g., C-Cl, C-F, C-C, C-N) and bond angles that are impossible to obtain from other techniques.

Comparative Analysis: The Power of Unambiguity

The following diagram and table summarize why SC-XRD provides a level of certainty that other common analytical techniques cannot match for definitive structure proof.

G cluster_1 Information Provided by Technique MS Mass Spec (HRMS) MS_info • Molecular Formula • Isotopic Pattern MS->MS_info NMR NMR Spec (1D & 2D) NMR_info • Atom Connectivity • Chemical Environment • Solution Conformation NMR->NMR_info XRD SC-XRD XRD_info • Absolute 3D Structure • Bond Lengths & Angles • Stereochemistry • Crystal Packing XRD->XRD_info Final Unambiguous Structure of 2-Chloro-5-fluoro-6- methylnicotinonitrile MS_info->Final Confirms Formula NMR_info->Final Proposes Connectivity XRD_info->Final Definitively Confirms

Caption: Comparison of information derived from different analytical methods.

Table 2: Objective Comparison of Key Structural Elucidation Techniques

FeatureMass Spectrometry (HRMS)NMR SpectroscopySingle-Crystal X-ray Diffraction (SC-XRD)
Primary Information Molecular Formula & Isotopic Abundance[2]Atomic Connectivity & Chemical Environment[4]Absolute 3D Atomic Arrangement in the Solid State[9][11]
State of Sample Gas Phase (ions)[3]Solution[7]Solid (Single Crystal)[12]
Isomer Distinction Cannot distinguish constitutional isomers.Can distinguish isomers, but can be complex for some cases.Unambiguously distinguishes all isomers (constitutional, stereoisomers).[10]
Quantitative Geometry NoProvides dihedral angles (through coupling constants), but not precise bond lengths.[6]Provides highly precise bond lengths and angles.[12]
Key Limitation No structural connectivity information.Ambiguity possible; provides solution-state average structure.Requires a suitable single crystal, which can be difficult to grow.[7][17]
Role in Workflow Confirmation: Verifies elemental composition.Elucidation: Proposes the molecular skeleton.Validation: Provides the definitive, final structural proof.

Conclusion: An Integrated and Authoritative Approach

While techniques like mass spectrometry and NMR spectroscopy are essential first steps in characterizing a new molecule like this compound, they provide an incomplete picture that is open to interpretation. They establish the molecular formula and a probable atomic connectivity. However, for absolute, unambiguous structural confirmation—a requirement for regulatory submissions, patent filings, and understanding structure-activity relationships—single-crystal X-ray diffraction is the indispensable and authoritative method. It moves beyond inference to provide a direct visualization of the molecular structure, leaving no doubt as to the precise three-dimensional arrangement of every atom. The combination of all three techniques provides a self-validating system, ensuring the highest level of scientific integrity in structural chemistry.[1]

References

  • Single-crystal X-ray Diffraction - SERC. (2007). SERC at Carleton College. [Link]

  • Compound Structure Determination - Creative Biostructure. (n.d.). Creative Biostructure. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Creative Biostructure. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019). News-Medical.Net. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions - GeneOnline News. (2025). GeneOnline. [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News. (2025). MIT News. [Link]

  • Computational approaches to protein structure prediction | Biophysical Chemistry Class Notes | Fiveable. (2025). Fiveable. [Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins | Journal of the American Chemical Society. (2005). ACS Publications. [Link]

  • X-ray Crystallography and NMR in Biophysics - Fiveable. (n.d.). Fiveable. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). EAS. [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.). GD3. [Link]

  • Crystallographic Structure Elucidation - IMSERC - Northwestern University. (n.d.). Northwestern University. [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Intertek. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Wikipedia. [Link]

  • The diverse and expanding role of mass spectrometry in structural and molecular biology - PMC. (n.d.). National Institutes of Health. [Link]

  • What is Single Crystal X-ray Diffraction? - YouTube. (2020). YouTube. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. (n.d.). National Institutes of Health. [Link]

  • Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)Conductors of (BEDT-TTF)4A+[M3+(C2O4)3]·G Family - MDPI. (2021). MDPI. [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? - Quora. (2025). Quora. [Link]

  • Structure prediction and its applications in computational materials design - Books. (2015). Royal Society of Chemistry. [Link]

  • Structure determination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Structure Prediction and Computational Protein Design for Efficient Biocatalysts and Bioactive Proteins - PubMed. (2025). National Institutes of Health. [Link]

  • Computational biochemistry for protein complex structure prediction - Reddit. (2024). Reddit. [Link]

  • CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES - ResearchGate. (2024). ResearchGate. [Link]

  • Crystallographic information for 1 and 2. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure and photophysical properties of bissilver(I) - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. (2024). MDPI. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

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A Comparative Analysis of the Biological Activity of 2-Chloro-5-fluoro-6-methylnicotinonitrile and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the nicotinonitrile scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of a fluorine atom into a bioactive molecule can significantly modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of 2-Chloro-5-fluoro-6-methylnicotinonitrile and its non-fluorinated counterpart, 2-chloro-6-methylnicotinonitrile, with supporting experimental data and detailed protocols.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the C5 position of the pyridine ring in 2-chloro-6-methylnicotinonitrile is expected to alter its electronic properties, lipophilicity, and metabolic stability. These changes can have a profound impact on the molecule's interaction with biological targets.

PropertyThis compound2-chloro-6-methylnicotinonitrile
Molecular Formula C₇H₄ClFN₂C₇H₅ClN₂[3]
Molecular Weight 170.57 g/mol [4]152.58 g/mol [3]
Appearance SolidWhite solid[5]
InChI Key OUBNCYKNWLEGFY-UHFFFAOYSA-NPCDPITLPCWBXRB-UHFFFAOYSA-N[3]

Comparative Biological Activity

The following sections detail the known biological activities of the two compounds, drawing on available experimental data.

Antimicrobial and Antifungal Activity

Nicotinonitrile derivatives have been a focus of research for their potential as antimicrobial and antifungal agents.[6][7] Studies on fluorinated nicotinonitriles have shown that the presence of fluorine can enhance antifungal activity.[8][9]

A study on the development of fluorinated nicotinonitriles as antimicrobial agents demonstrated that certain compounds in this class exhibit outstanding antifungal activities, with some showing potent effects against Candida albicans, Aspergillus niger, and Rhizopus species.[8][9] For instance, some fluorinated nicotinonitrile derivatives have displayed minimal inhibitory concentration (MIC) values as low as 1.95 µg/ml toward Candida albicans.[8][9] While this study does not directly test this compound, it provides strong evidence for the potential of this compound class.

The proposed mechanism for some antimicrobial nicotinonitriles involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][9] Certain pyridopyrimidine derivatives synthesized from nicotinonitriles have shown potent inhibitory activity against DNA gyrase A and B, even exceeding the potency of reference drugs like ciprofloxacin and novobiocin.[8][9]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

OrganismThis compound2-chloro-6-methylnicotinonitrileReference Drug (Amoxicillin/Nystatin)
Staphylococcus aureusData not availableData not availableMIC values for reference drugs are used for comparison[9]
Escherichia coliData not availableData not availableMIC values for reference drugs are used for comparison[9]
Candida albicansExpected potent activity based on related compounds[8][9]Data not availableMIC values for reference drugs are used for comparison[9]
Aspergillus nigerExpected potent activity based on related compounds[8]Data not availableMIC values for reference drugs are used for comparison[9]

Note: Direct comparative data for the two specific compounds is not available in the reviewed literature. The expected activity is inferred from studies on structurally related fluorinated nicotinonitriles.

Anticancer Activity

Nicotinonitrile derivatives have emerged as promising anticancer agents, often acting through the inhibition of protein kinases that are critical for the proliferation and survival of cancer cells.[1][2][10] The cytotoxic effects of novel chemical compounds are a crucial first step in their evaluation as potential cancer therapeutics.[11]

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.[12][13] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure cellular metabolic activity as an indicator of cell viability.[14]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Cell LineThis compound2-chloro-6-methylnicotinonitrileReference Drug (e.g., 5-Fluorouracil)
Breast Cancer (MCF-7)Data not availableData not availableIC50 values for reference drugs are used for comparison[10]
Colon Cancer (HCT-116)Data not availableData not availableIC50 values for reference drugs are used for comparison[10]
Leukemia (MOLT-4)Data not availableData not availableGI₅₀ values for related compounds can be in the sub-micromolar range[15]

Note: The potential for anticancer activity is inferred from the broader class of nicotinonitrile compounds. Further experimental validation is required for the specific molecules of interest.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of scientific findings.[15] Below are protocols for key experiments relevant to the biological evaluation of these compounds.

General Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Compound1 2-Chloro-5-fluoro-6- methylnicotinonitrile Antimicrobial Antimicrobial/ Antifungal Assays Compound1->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) Compound1->Cytotoxicity Compound2 2-chloro-6-methyl- nicotinonitrile Compound2->Antimicrobial Compound2->Cytotoxicity MIC MIC Determination Antimicrobial->MIC IC50 IC50/GI50 Determination Cytotoxicity->IC50 Mechanism of Action cluster_compounds Nicotinonitrile Derivatives cluster_targets Potential Biological Targets cluster_effects Cellular Effects Compound 2-Chloro-(5-fluoro)-6- methylnicotinonitrile DNAGyrase DNA Gyrase Compound->DNAGyrase ProteinKinases Protein Kinases (e.g., Tyrosine Kinase) Compound->ProteinKinases AntimicrobialEffect Inhibition of Bacterial Replication DNAGyrase->AntimicrobialEffect AnticancerEffect Induction of Apoptosis, Cell Cycle Arrest ProteinKinases->AnticancerEffect

Caption: Potential mechanisms of action for nicotinonitrile derivatives.

For antimicrobial activity, a key target is DNA gyrase, an essential enzyme for bacterial DNA replication. [8][9]Inhibition of this enzyme leads to bacterial cell death. In the context of anticancer activity, nicotinonitrile derivatives have been shown to inhibit protein kinases, such as tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell signaling pathways that control cell growth and division. [10]Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death). [10]

Conclusion

The introduction of a fluorine atom to the nicotinonitrile scaffold in this compound is anticipated to enhance its biological activity compared to its non-fluorinated analog, 2-chloro-6-methylnicotinonitrile. This is based on the established trend of increased potency observed in other fluorinated heterocyclic compounds. [8][9]While direct comparative experimental data for these two specific molecules is limited in the current literature, the existing research on related nicotinonitrile derivatives strongly supports their potential as valuable leads in the development of new antimicrobial and anticancer agents. Further investigation is warranted to fully elucidate and quantify the biological activity profiles of both compounds.

References

  • El-Sayed, N. F., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2000). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PubMed Central. Available at: [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Available at: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. ResearchGate. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2019). Synthesis and evaluation of novel cytotoxic agents in organic chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • PubMed. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. Available at: [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

  • ScienceOpen. (n.d.). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ScienceOpen. Available at: [Link]

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  • American Chemical Society. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. American Chemical Society. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PubMed Central. Available at: [Link]

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Navigating the Synthesis of 2-Chloro-5-fluoro-6-methylnicotinonitrile: A Comparative Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Chloro-5-fluoro-6-methylnicotinonitrile stands as a key building block for a range of emerging therapeutics. However, a comprehensive, reproducible, and published synthetic protocol for this specific molecule remains elusive in the current literature. This guide, therefore, presents a comparative analysis of two plausible and scientifically sound synthetic routes, constructed from established methodologies for analogous compounds.

This document is intended to serve as a practical guide for researchers, providing a detailed examination of two potential synthetic pathways. Each route is dissected to explain the rationale behind the proposed steps, offering insights into reaction mechanisms, potential challenges, and key optimization parameters. By presenting this information in a comparative framework, we aim to empower researchers to make informed decisions in their synthetic endeavors toward this compound.

Route 1: A Linear Approach from a Dichloro Precursor

This first proposed route commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid and proceeds through a series of functional group interconversions to arrive at the target nitrile. This pathway is characterized by its linear progression and reliance on well-established, classical transformations.

Experimental Protocol: Route 1

Step 1: Fischer Esterification of 2,6-dichloro-5-fluoronicotinic acid

The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,6-dichloro-5-fluoronicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Selective Methylation via Stille Coupling

This key step introduces the methyl group at the 6-position through a palladium-catalyzed cross-coupling reaction. The choice of the Stille reaction is predicated on its tolerance of a wide range of functional groups.[1][2][3]

  • To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous toluene (15 vol), add trimethyl(methyl)stannane (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of celite.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-chloro-5-fluoro-6-methylnicotinate.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond at the more reactive 6-position of the pyridine ring. Subsequent transmetalation with the organostannane and reductive elimination yields the methylated product and regenerates the catalyst.

Step 3: Amidation of the Methyl Ester

The methyl ester is converted to the primary amide, a necessary precursor for the nitrile.

  • Charge a sealed vessel with methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq) and a 7N solution of ammonia in methanol (20 vol).

  • Heat the mixture to 80 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield 2-chloro-5-fluoro-6-methylnicotinamide.

Causality: The ammonia acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the methoxy group to form the more thermodynamically stable amide.

Step 4: Dehydration of the Amide to the Nitrile

The final step involves the removal of a molecule of water from the primary amide to furnish the target nitrile. Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.[4][5]

  • To a solution of 2-chloro-5-fluoro-6-methylnicotinamide (1.0 eq) in anhydrous dichloromethane (10 vol) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and slowly quench with ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Causality: The amide oxygen attacks the electrophilic phosphorus of POCl3, leading to the formation of a good leaving group. Subsequent elimination, facilitated by a base (such as pyridine, which can be added as a catalyst), results in the formation of the nitrile.

Workflow for Route 1

Route 1 A 2,6-dichloro-5-fluoronicotinic acid B Methyl 2,6-dichloro-5-fluoronicotinate A->B  H2SO4, MeOH, Reflux C Methyl 2-chloro-5-fluoro-6-methylnicotinate B->C  Me3SnMe, Pd(PPh3)4, Toluene, 110°C D 2-chloro-5-fluoro-6-methylnicotinamide C->D  NH3/MeOH, 80°C E This compound D->E  POCl3, DCM, Reflux

Caption: Linear synthesis of the target nitrile from a dichloro precursor.

Route 2: A Convergent Approach from a Pre-methylated Precursor

The second proposed route offers a more convergent approach, starting from the synthesis of a pre-methylated nicotinic acid derivative. This strategy aims to install the required methyl group early in the synthesis, potentially simplifying the later stages.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-chloro-5-fluoro-6-methylnicotinic acid

Step 2: Amidation of the Carboxylic Acid

Direct amidation of the carboxylic acid provides a more atom-economical route to the amide compared to the ester-to-amide conversion in Route 1.

  • To a solution of 2-chloro-5-fluoro-6-methylnicotinic acid (1.0 eq) in dichloromethane (10 vol), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (5.0 eq).

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-5-fluoro-6-methylnicotinamide.

Causality: The carboxylic acid is first converted to the more reactive acid chloride using oxalyl chloride. The subsequent reaction with ammonium hydroxide is a rapid and efficient nucleophilic acyl substitution to form the primary amide.

Step 3: Dehydration of the Amide to the Nitrile

This final step is identical to the final step in Route 1.

  • To a solution of 2-chloro-5-fluoro-6-methylnicotinamide (1.0 eq) in anhydrous dichloromethane (10 vol) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and slowly quench with ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Workflow for Route 2

Route 2 A 2-chloro-5-fluoro-6-methylnicotinic acid B 2-chloro-5-fluoro-6-methylnicotinamide A->B  1. (COCl)2, DMF (cat.), DCM 2. NH4OH (aq) C This compound B->C  POCl3, DCM, Reflux

Caption: A convergent synthesis starting from a pre-methylated nicotinic acid.

Comparative Analysis of Synthetic Routes

The two proposed routes offer distinct advantages and disadvantages that should be carefully considered based on the specific needs and capabilities of the research laboratory.

ParameterRoute 1: Linear ApproachRoute 2: Convergent Approach
Starting Material Commercially available 2,6-dichloro-5-fluoronicotinic acid2-chloro-5-fluoro-6-methylnicotinic acid (synthesis required)
Number of Steps 42 (assuming availability of starting material)
Key Challenge Selective methylation at the 6-position.Synthesis of the starting nicotinic acid.
Potential for Byproducts Isomeric methylation products, over-methylation.Byproducts from the nicotinic acid synthesis.
Reagents and Conditions Involves organotin reagents (toxic) and high temperatures.Utilizes standard, readily available reagents.
Overall Yield (Projected) Moderate, due to the multi-step nature and potential for yield loss in the coupling step.Potentially higher, with fewer steps.
Scalability The Stille coupling may present challenges for large-scale synthesis.More amenable to scale-up, provided an efficient synthesis of the starting material is developed.

Expert Insights:

Route 1, while longer, is built upon a more readily accessible starting material. The critical Stille coupling, though requiring careful optimization to ensure selectivity and minimize tin residues, is a powerful and well-documented transformation. This route may be preferable for initial small-scale synthesis and proof-of-concept studies.

Route 2 is conceptually more elegant and efficient. However, its practicality is entirely dependent on the successful development of a robust synthesis for the starting 2-chloro-5-fluoro-6-methylnicotinic acid. For research groups with strong expertise in pyridine chemistry and a need for larger quantities of the target molecule, investing the effort to develop this initial synthesis could be highly rewarding in the long run.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current body of scientific literature, is achievable through logical and well-precedented synthetic strategies. This guide has outlined two plausible routes, each with its own set of considerations. The choice between a linear approach from a commercially available precursor or a more convergent strategy hinges on factors such as the scale of the synthesis, the availability of specialized reagents and catalysts, and the synthetic chemistry expertise within the research team. It is our hope that this comparative guide will provide a solid foundation for researchers to successfully navigate the synthesis of this valuable chemical intermediate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.